molecular formula C28H25N3O3 B15555117 Mito-PN

Mito-PN

Cat. No.: B15555117
M. Wt: 451.5 g/mol
InChI Key: KQVGJTDXRCWPQQ-UHFFFAOYSA-N
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Description

Mito-PN is a useful research compound. Its molecular formula is C28H25N3O3 and its molecular weight is 451.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C28H25N3O3

Molecular Weight

451.5 g/mol

IUPAC Name

2'-amino-10-(diethylamino)-3-hydroxyspiro[benzo[c]xanthene-7,3'-isoindole]-1'-one

InChI

InChI=1S/C28H25N3O3/c1-3-30(4-2)18-10-14-23-25(16-18)34-26-20-12-11-19(32)15-17(20)9-13-24(26)28(23)22-8-6-5-7-21(22)27(33)31(28)29/h5-16,32H,3-4,29H2,1-2H3

InChI Key

KQVGJTDXRCWPQQ-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

Technical Guide: The Fluorescence Mechanism of Mito-PN

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the core fluorescence mechanism of Mito-PN, a mitochondria-targeted fluorescent probe designed for the detection of peroxynitrite (ONOO⁻). This document outlines the probe's photophysical properties, the chemical basis for its fluorescence activation, detailed experimental protocols for its application, and visualizations of the underlying processes. The information presented is synthesized from key research findings in the field of fluorescent probe development.

Core Fluorescence Mechanism

This compound is a "turn-on" fluorescent probe engineered for the highly sensitive and selective detection of peroxynitrite within the mitochondrial matrix. Its design is centered around a rhodamine scaffold, a well-established and photostable fluorophore. The core of its mechanism lies in a peroxynitrite-mediated chemical transformation that converts the probe from a non-fluorescent to a highly fluorescent state.

In its native state, this compound exists in a non-fluorescent, closed-spirolactone form. This structure effectively quenches the fluorescence of the rhodamine core. The probe is rendered mitochondria-specific by the inclusion of a lipophilic cationic moiety, such as a triphenylphosphonium (TPP) group, which facilitates its accumulation within the mitochondria in response to the negative mitochondrial membrane potential.

Upon encountering peroxynitrite, the hydrazide reactive site on the this compound molecule is selectively oxidized. This irreversible oxidation reaction triggers the opening of the spirolactone ring, leading to the formation of the highly fluorescent, open-ring rhodamine structure. This structural change results in a significant increase in fluorescence intensity in the red to far-red region of the spectrum, providing a robust and detectable signal that is directly proportional to the concentration of peroxynitrite. The rapid and specific nature of this reaction allows for the real-time visualization of peroxynitrite dynamics in living cells.[1][2]

Signaling Pathway Diagram

Mito_PN_Mechanism cluster_Mitochondrion Mitochondrial Matrix MitoPN_NF This compound (Non-fluorescent) Spirolactone Form MitoPN_F This compound (Fluorescent) Open-Ring Form MitoPN_NF->MitoPN_F Oxidation & Ring Opening ONOO Peroxynitrite (ONOO⁻) Fluorescence_Emission Fluorescence Emission (~585 nm) MitoPN_F->Fluorescence_Emission ONOO_Source Superoxide (O₂⁻) + Nitric Oxide (NO) ONOO_Source->ONOO Reaction Light_Excitation Light Excitation (~560 nm) Light_Excitation->MitoPN_F

Caption: Fluorescence activation mechanism of this compound in the presence of peroxynitrite.

Quantitative Data Presentation

The photophysical and performance characteristics of this compound (based on analogous rhodamine-hydrazide probes) are summarized below. These data highlight the probe's suitability for biological imaging applications.

ParameterValueReference
Excitation Wavelength (λex) ~560 nm[1]
Emission Wavelength (λem) ~585 nm[1]
Fluorescence Enhancement >100-fold[3]
Detection Limit 4.3 nM
Response Time < 5 seconds
Optimal pH Range 7.0 - 8.0
Mitochondrial Colocalization Coefficient >0.9 (with Mitotracker)

Experimental Protocols

The following are detailed methodologies for the application of this compound in cellular imaging experiments, based on established protocols for similar probes.

Preparation of this compound Stock Solution
  • Reconstitution: Dissolve the lyophilized this compound powder in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO) to a final concentration of 1 mM.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C, protected from light.

Cell Culture and Staining
  • Cell Seeding: Plate cells (e.g., RAW 264.7 macrophages or HeLa cells) on glass-bottom dishes or chamber slides suitable for fluorescence microscopy. Culture the cells in an appropriate medium (e.g., DMEM supplemented with 10% FBS) at 37°C in a humidified atmosphere with 5% CO₂ until they reach the desired confluency.

  • Probe Loading:

    • Prepare a working solution of this compound by diluting the 1 mM DMSO stock solution in a serum-free medium or phosphate-buffered saline (PBS) to a final concentration of 5-10 µM.

    • Remove the culture medium from the cells and wash once with warm PBS.

    • Add the this compound working solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.

  • Washing: After incubation, remove the probe-containing medium and wash the cells two to three times with warm PBS to remove any excess, non-internalized probe.

  • Imaging: Add fresh, pre-warmed culture medium or PBS to the cells. The cells are now ready for imaging.

Induction of Peroxynitrite Production (Positive Control)

To validate the probe's response, endogenous peroxynitrite production can be stimulated:

  • SIN-1 Treatment (Exogenous ONOO⁻ donor): After loading with this compound, treat the cells with 10-50 µM of 3-morpholinosydnonimine (SIN-1) for 30 minutes prior to imaging. SIN-1 decomposes to release both nitric oxide and superoxide, which then react to form peroxynitrite.

  • LPS/IFN-γ Treatment (Endogenous ONOO⁻ induction): For macrophage cell lines like RAW 264.7, pre-treat the cells with lipopolysaccharide (LPS, 1 µg/mL) and interferon-gamma (IFN-γ, 10 ng/mL) for 4-6 hours before loading with this compound to induce the expression of inducible nitric oxide synthase (iNOS) and subsequent peroxynitrite production.

Fluorescence Microscopy and Image Analysis
  • Microscope Setup: Use a confocal laser scanning microscope equipped with a suitable laser line for excitation (e.g., 561 nm). Set the emission detection window to capture the fluorescence from the activated probe (e.g., 570-620 nm).

  • Imaging: Acquire images of the cells before and after the induction of peroxynitrite. For colocalization studies, co-stain with a commercially available mitochondrial tracker (B12436777) (e.g., MitoTracker Green FM) using the appropriate excitation and emission channels.

  • Image Analysis: Quantify the fluorescence intensity of individual cells or regions of interest (ROIs) using image analysis software (e.g., ImageJ/Fiji). The change in fluorescence intensity provides a measure of the relative change in peroxynitrite concentration.

Experimental Workflow Diagram

The logical flow of a typical experiment to validate and utilize this compound for detecting mitochondrial peroxynitrite is illustrated below.

Experimental_Workflow cluster_Preparation Preparation cluster_Experiment Experiment cluster_Analysis Analysis Cell_Culture Cell Seeding and Culture Probe_Loading Incubate Cells with this compound Cell_Culture->Probe_Loading Probe_Prep Prepare this compound Working Solution Probe_Prep->Probe_Loading Washing Wash to Remove Excess Probe Probe_Loading->Washing Stimulation Induce Peroxynitrite (e.g., with SIN-1) Washing->Stimulation Imaging Confocal Fluorescence Microscopy Stimulation->Imaging Quantification Image Analysis and Quantification Imaging->Quantification

Caption: A typical experimental workflow for detecting mitochondrial peroxynitrite using this compound.

References

An In-depth Technical Guide to Mito-PN: A Mitochondria-Targeted Fluorescent Probe for Peroxynitrite Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mito-PN is a novel, mitochondria-targeted fluorescent probe designed for the sensitive and selective detection of peroxynitrite (ONOO⁻), a potent reactive nitrogen species implicated in a range of pathophysiological processes. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and photophysical properties, and the mechanism of action of this compound. Detailed experimental protocols for its application in cellular imaging are also presented, offering researchers a robust tool for investigating the role of mitochondrial peroxynitrite in cellular signaling and disease.

Introduction

Mitochondria are central to cellular metabolism and signaling, and mitochondrial dysfunction is a hallmark of numerous diseases. Peroxynitrite, formed from the reaction of nitric oxide (•NO) and superoxide (B77818) (O₂•⁻), is a highly reactive oxidant that can induce significant damage to mitochondrial components, leading to cellular stress and apoptosis. The development of tools to specifically detect peroxynitrite within mitochondria is therefore crucial for understanding its biological roles. This compound has emerged as a valuable tool for this purpose, enabling real-time visualization of mitochondrial peroxynitrite dynamics in living cells.

Chemical Structure and Properties

This compound is a rhodamine-based fluorescent dye characterized by a spirolactone structure. This core is conjugated to a mitochondria-targeting moiety, ensuring its accumulation within the mitochondrial matrix.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 2674101-37-0[1]
Molecular Formula C₂₈H₂₅N₃O₃MedChemExpress
Molecular Weight 451.52 g/mol MedChemExpress
Appearance Solid-
Solubility Soluble in DMSO[2]
logP (predicted) N/A-

Table 2: Photophysical Properties of this compound

PropertyValue (before ONOO⁻)Value (after ONOO⁻)Source
Excitation Maximum (λex) ~570 nm~570 nmMedChemExpress
Emission Maximum (λem) Negligible~630 nmMedChemExpress
Quantum Yield (Φ) Very lowN/A[3][4]
Color Change ColorlessRed/Yellow[2]
Response Time -< 25 seconds

Mechanism of Action and Signaling Pathway

The detection of peroxynitrite by this compound is based on a highly specific chemical reaction that triggers a dramatic change in its fluorescence properties.

In its native state, this compound exists in a non-fluorescent, spirolactone form. The presence of peroxynitrite initiates an oxidative cleavage of the spirolactone ring. This irreversible reaction results in the formation of a highly fluorescent, ring-opened rhodamine derivative. This "turn-on" fluorescence response provides a direct and sensitive measure of peroxynitrite concentration.

MitoPN_Mechanism MitoPN_Spiro This compound (Spirolactone) Non-fluorescent MitoPN_Open Ring-Opened this compound Highly Fluorescent MitoPN_Spiro->MitoPN_Open Oxidative Ring Opening ONOO Peroxynitrite (ONOO⁻) ONOO->MitoPN_Spiro

Figure 1: Reaction of this compound with peroxynitrite.

The mitochondria-targeting group, typically a lipophilic cation, facilitates the accumulation of the probe within the mitochondria, driven by the mitochondrial membrane potential. This allows for the specific detection of peroxynitrite generated within this organelle.

Experimental Protocols

The following protocols provide a general guideline for the use of this compound in cellular imaging. Optimization may be required for specific cell types and experimental conditions.

Reagent Preparation
  • This compound Stock Solution: Prepare a stock solution of this compound in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO) at a concentration of 1 mM. Store the stock solution at -20°C, protected from light.

  • Working Solution: On the day of the experiment, dilute the stock solution in a suitable buffer (e.g., phosphate-buffered saline (PBS) or cell culture medium) to the desired final concentration (typically in the low micromolar range, e.g., 10 µM).

Cellular Staining and Imaging
  • Cell Culture: Plate cells on glass-bottom dishes or coverslips suitable for fluorescence microscopy and culture until they reach the desired confluency.

  • Probe Loading: Remove the culture medium and wash the cells with warm PBS. Add the this compound working solution to the cells and incubate for 30 minutes at 37°C.

  • Washing: After incubation, wash the cells three times with PBS to remove any excess probe.

  • Induction of Peroxynitrite Production (Optional): To induce endogenous peroxynitrite formation, cells can be treated with stimulating agents such as lipopolysaccharide (LPS) or SIN-1.

  • Imaging: Image the cells using a fluorescence microscope equipped with appropriate filters for rhodamine dyes (Excitation: ~570 nm, Emission: ~630 nm).

Experimental_Workflow cluster_prep Preparation cluster_cell_culture Cell Culture cluster_staining Staining cluster_imaging Imaging Stock Prepare 1 mM this compound stock in DMSO Working Dilute to 10 µM in culture medium Stock->Working Plate Plate cells on glass-bottom dish Load Incubate cells with This compound (30 min, 37°C) Plate->Load Wash Wash cells 3x with PBS Load->Wash Induce Induce ONOO⁻ (optional) Wash->Induce Image Fluorescence Microscopy (Ex: ~570 nm, Em: ~630 nm) Induce->Image

Figure 2: General workflow for cellular imaging with this compound.

Selectivity

This compound exhibits high selectivity for peroxynitrite over other reactive oxygen species (ROS) and reactive nitrogen species (RNS), such as hydrogen peroxide (H₂O₂), superoxide (O₂•⁻), nitric oxide (•NO), and hydroxyl radical (•OH). This selectivity is crucial for accurately attributing the observed fluorescence signal to the presence of peroxynitrite.

Conclusion

This compound is a powerful and specific tool for the detection of mitochondrial peroxynitrite in living cells. Its "turn-on" fluorescence mechanism, high sensitivity, and selectivity make it an invaluable probe for researchers investigating the intricate roles of peroxynitrite in cellular physiology and pathology. The protocols and data presented in this guide provide a solid foundation for the successful application of this compound in a variety of research settings.

References

The Core Principles of Mito-PN Probes for Peroxynitrite Detection: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and applications of Mito-PN probes, a class of fluorescent sensors designed for the specific detection of peroxynitrite (ONOO⁻) within mitochondria. Peroxynitrite, a potent and short-lived reactive nitrogen species (RNS), is implicated in a wide range of pathological conditions, making its accurate detection crucial for understanding disease mechanisms and for the development of novel therapeutics. This compound probes offer a powerful tool for real-time, in situ monitoring of mitochondrial peroxynitrite, thereby enabling detailed investigation of its role in cellular physiology and pathology.

The Fundamental Principle: A "Turn-On" Fluorescence Mechanism

This compound probes are sophisticated chemical tools engineered to exhibit a "turn-on" fluorescence response upon selective reaction with peroxynitrite. The core of their design typically involves three key functional components: a mitochondria-targeting moiety, a peroxynitrite-reactive trigger, and a fluorophore that can switch from a non-fluorescent to a highly fluorescent state.

A prevalent design strategy for these probes employs a rhodamine-based fluorophore in a non-fluorescent, spirolactone configuration. The spirolactone ring system effectively quenches the fluorescence of the rhodamine dye. The probe is engineered to include a specific reaction site that is selectively targeted by peroxynitrite. Upon reaction with peroxynitrite, this trigger group is cleaved or modified, leading to the irreversible opening of the spirolactone ring. This conformational change restores the conjugated π-electron system of the rhodamine fluorophore, resulting in a dramatic increase in fluorescence intensity. This "off-on" switching mechanism provides a high signal-to-noise ratio, enabling sensitive detection of peroxynitrite.

The mitochondria-targeting capability is typically achieved by incorporating a lipophilic cation, such as a triphenylphosphonium (TPP) group. The large negative membrane potential of the inner mitochondrial membrane drives the accumulation of these positively charged probes within the mitochondrial matrix.

The Chemical Mechanism of Action

The selective detection of peroxynitrite by many this compound probes is based on the unique oxidative and nucleophilic properties of this reactive species. A common reaction mechanism involves the peroxynitrite-mediated oxidation of a specific functional group on the probe. For instance, in a rhodamine-based probe, a phenylhydrazine (B124118) or a similar reactive moiety can be attached to the rhodamine core, maintaining it in the closed, non-fluorescent spirolactone form.

Peroxynitrite specifically oxidizes this trigger group, leading to its cleavage. This cleavage event prompts the spontaneous and irreversible opening of the spirolactone ring, converting the probe into its highly fluorescent, open-ring rhodamine form. This reaction is highly specific for peroxynitrite over other reactive oxygen species (ROS) and reactive nitrogen species (RNS) commonly found in biological systems, ensuring the fidelity of the detection.

G Figure 1: General Reaction Mechanism of a Rhodamine-based this compound Probe cluster_0 Non-Fluorescent State cluster_1 Reaction with Peroxynitrite cluster_2 Fluorescent State Mito-PN_Probe This compound Probe (Spirolactone Form, Non-Fluorescent) Fluorescent_Product Fluorescent Product (Open-Ring Form, Highly Fluorescent) Mito-PN_Probe->Fluorescent_Product Oxidation and Ring Opening Peroxynitrite Peroxynitrite (ONOO⁻) Peroxynitrite->Mito-PN_Probe

Figure 1: General Reaction Mechanism of a Rhodamine-based this compound Probe

Quantitative Data Presentation

The performance of this compound probes can be characterized by several key quantitative parameters. The following tables summarize typical data for a representative rhodamine-based, mitochondria-targeting peroxynitrite probe.

ParameterValueReference
Excitation Wavelength (Off)~560 nm (weak)[1]
Emission Wavelength (Off)Negligible[1]
Excitation Wavelength (On)~560 nm[1]
Emission Wavelength (On)~585 nm[1]
Fluorescence Quantum Yield (Off)< 0.01[1]
Fluorescence Quantum Yield (On)~0.3-0.5[1]
Fluorescence Enhancement>100-fold[2]
Response Time< 5 seconds[3]
Detection LimitNanomolar range[4]

Table 1: Photophysical and Performance Characteristics

Reactive SpeciesRelative Fluorescence Response
Peroxynitrite (ONOO⁻)100%
Nitric Oxide (NO)< 5%
Superoxide (O₂⁻)< 5%
Hydrogen Peroxide (H₂O₂)< 2%
Hypochlorite (OCl⁻)< 10%
Hydroxyl Radical (•OH)< 5%

Table 2: Selectivity Profile

Detailed Experimental Protocols

The following provides a general experimental workflow for the use of a this compound probe for detecting peroxynitrite in cultured mammalian cells.

G Figure 2: Experimental Workflow for Cellular Peroxynitrite Detection Start Start: Seed Cells on Coverslips or Imaging Plates Probe_Prep Prepare this compound Probe Working Solution in DMSO Start->Probe_Prep Cell_Loading Incubate Cells with This compound Probe (e.g., 5 µM for 30 min) Probe_Prep->Cell_Loading Wash Wash Cells with Pre-warmed Buffer (e.g., PBS) Cell_Loading->Wash Induce_Stress Induce Peroxynitrite Production (e.g., with SIN-1 or LPS/IFN-γ) Wash->Induce_Stress Imaging Acquire Fluorescence Images using Confocal Microscopy Induce_Stress->Imaging Analysis Analyze Fluorescence Intensity and Co-localization Imaging->Analysis End End Analysis->End

Figure 2: Experimental Workflow for Cellular Peroxynitrite Detection

Materials:

  • This compound probe (e.g., from a commercial supplier or synthesized in-house)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS) or other suitable imaging buffer

  • Cultured mammalian cells

  • Confocal microscope

  • Peroxynitrite generator (e.g., SIN-1) or cell stimulants (e.g., lipopolysaccharide (LPS) and interferon-gamma (IFN-γ))

Procedure:

  • Cell Culture: Seed cells on glass-bottom dishes or coverslips suitable for fluorescence microscopy and culture until they reach the desired confluency.

  • Probe Preparation: Prepare a stock solution of the this compound probe in high-quality, anhydrous DMSO. Immediately before use, dilute the stock solution to the final working concentration (typically in the low micromolar range) in pre-warmed cell culture medium or imaging buffer.

  • Cell Loading: Remove the culture medium from the cells and wash once with warm PBS. Add the probe-containing medium to the cells and incubate for the time recommended by the manufacturer (e.g., 30 minutes) at 37°C in a CO₂ incubator.

  • Washing: After incubation, remove the probe solution and wash the cells two to three times with warm PBS to remove any excess, non-internalized probe.

  • Induction of Peroxynitrite: To detect endogenous peroxynitrite, cells can be pre-treated with stimulants such as LPS and IFN-γ for several hours prior to imaging. For exogenous detection, a peroxynitrite donor like SIN-1 can be added to the cells shortly before or during imaging.

  • Fluorescence Imaging: Mount the coverslip or dish on the stage of a confocal microscope equipped with the appropriate laser lines and emission filters for the specific this compound probe being used (e.g., excitation at ~560 nm and emission collection at ~575-650 nm for a rhodamine-based probe).

  • Image Analysis: Quantify the fluorescence intensity in the mitochondrial region of the cells. Co-localization with a known mitochondrial marker (e.g., MitoTracker Deep Red) can be performed to confirm the subcellular localization of the probe's signal.

Signaling Pathway Visualization

This compound probes are instrumental in elucidating the role of mitochondrial peroxynitrite in various signaling pathways. For example, in inflammatory responses, the activation of macrophages can lead to the production of nitric oxide and superoxide, which combine to form peroxynitrite.

G Figure 3: Simplified Inflammatory Signaling Leading to Peroxynitrite Formation LPS_IFN LPS / IFN-γ Macrophage Macrophage Activation LPS_IFN->Macrophage iNOS iNOS Upregulation Macrophage->iNOS NADPH_Ox NADPH Oxidase Activation Macrophage->NADPH_Ox NO_Synth Nitric Oxide (NO) Production iNOS->NO_Synth Peroxynitrite Peroxynitrite (ONOO⁻) Formation NO_Synth->Peroxynitrite Superoxide_Synth Superoxide (O₂⁻) Production NADPH_Ox->Superoxide_Synth Superoxide_Synth->Peroxynitrite Mito_Damage Mitochondrial Damage & Oxidative Stress Peroxynitrite->Mito_Damage

Figure 3: Simplified Inflammatory Signaling Leading to Peroxynitrite Formation

This guide provides a foundational understanding of this compound probes. For specific applications, researchers should consult the detailed literature and protocols associated with the particular probe being utilized. The continued development of these sophisticated chemical tools will undoubtedly lead to new insights into the complex roles of mitochondrial peroxynitrite in health and disease.

References

An In-depth Technical Guide to Mito-PN for Studying Mitochondrial Oxidative Stress

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The term "Mito-PN" is used in this guide as a representative name for a class of mitochondria-targeted fluorescent probes designed to detect peroxynitrite (ONOO⁻). The data and protocols presented here are a synthesis of information from published research on various specific probes with similar functionalities.

This guide is intended for researchers, scientists, and drug development professionals interested in the application of mitochondria-targeted peroxynitrite probes for the investigation of mitochondrial oxidative stress.

Introduction to Mitochondrial Oxidative Stress and Peroxynitrite

Mitochondria, the primary sites of cellular respiration, are also a major source of reactive oxygen species (ROS). An imbalance in ROS production and the cell's antioxidant defense mechanisms leads to oxidative stress, a condition implicated in a wide range of pathologies, including neurodegenerative diseases, cardiovascular disorders, and cancer.[1][2]

Peroxynitrite (ONOO⁻) is a potent and short-lived reactive nitrogen species (RNS) formed from the rapid reaction of superoxide (B77818) (O₂⁻) and nitric oxide (NO).[3][4] Due to its high reactivity, peroxynitrite can induce significant damage to cellular components, including lipids, proteins, and DNA, leading to mitochondrial dysfunction and cell death. The targeted detection of peroxynitrite within mitochondria is therefore crucial for understanding its role in various disease states.[4]

This compound represents a class of fluorescent probes specifically designed to accumulate in the mitochondria and react with peroxynitrite, providing a valuable tool for the real-time visualization and quantification of this highly reactive species in living cells.

Mechanism of Action of this compound Probes

This compound probes typically consist of three key functional domains: a mitochondria-targeting moiety, a peroxynitrite-reactive group, and a fluorophore.

  • Mitochondria-Targeting Moiety: Most commonly, a lipophilic cation such as triphenylphosphonium (TPP) is used to drive the accumulation of the probe within the mitochondrial matrix, driven by the large mitochondrial membrane potential.

  • Peroxynitrite-Reactive Group: This is a chemical entity that undergoes a specific and rapid reaction with peroxynitrite. This reaction induces a change in the photophysical properties of the fluorophore.

  • Fluorophore: The fluorescent reporter component of the probe. Upon reaction with peroxynitrite, the fluorophore can exhibit a change in fluorescence intensity ("turn-on" or "turn-off" response) or a shift in its emission wavelength (ratiometric response).

The general mechanism involves the probe localizing to the mitochondria, where it can then react with any peroxynitrite present. This reaction leads to a detectable change in the fluorescence signal, which can be monitored using fluorescence microscopy or other fluorescence-based techniques.

Below is a conceptual diagram illustrating the mechanism of a generic ratiometric this compound probe based on Fluorescence Resonance Energy Transfer (FRET).

Mito_PN_Mechanism cluster_0 Mitochondrion This compound This compound Donor Donor This compound->Donor contains Acceptor Acceptor This compound->Acceptor contains TPP TPP This compound->TPP targets via Donor->Acceptor FRET Reacted_Acceptor Reacted Acceptor Acceptor->Reacted_Acceptor reacts with Emission_Acceptor Acceptor Emission Acceptor->Emission_Acceptor 650 nm ONOO- ONOO⁻ Emission_Donor Donor Emission Reacted_Acceptor->Emission_Donor 570 nm Excitation Excitation Excitation->Donor 488 nm

Caption: Mechanism of a FRET-based this compound probe for peroxynitrite detection.

Quantitative Data Presentation

The performance of various mitochondria-targeted peroxynitrite probes has been characterized in the literature. The following table summarizes key quantitative parameters for several representative probes.

Probe Name (Representative)Detection Limit (nM)Response TimeFold Change in FluorescenceExcitation (nm)Emission (nm)Reference
MITO-CC11.3< 20 secondsRatiometricTwo-photon450-550 / 570-650
JQMe6.5< 5 minutesOn-off~600~706 (off)
RTFP4.1Not specified130-fold (Ratiometric)Not specifiedNot specified
RTP-PN1.4UltrafastRatiometricTwo-photonNot specified

Experimental Protocols

The following are generalized protocols for the use of this compound probes in cell culture experiments. Specific parameters such as probe concentration and incubation time may need to be optimized for different cell types and experimental conditions.

Cell Culture and Staining
  • Cell Seeding: Plate cells on a suitable imaging dish (e.g., glass-bottom dishes) and culture overnight to allow for attachment.

  • Probe Preparation: Prepare a stock solution of the this compound probe in anhydrous DMSO. Immediately before use, dilute the stock solution to the desired final concentration in pre-warmed cell culture medium or a suitable buffer (e.g., PBS).

  • Cell Staining: Remove the culture medium from the cells and wash once with pre-warmed PBS. Add the probe-containing medium to the cells and incubate for the recommended time (typically 15-60 minutes) at 37°C in a CO₂ incubator.

  • Washing: After incubation, remove the probe solution and wash the cells gently with pre-warmed PBS or culture medium to remove any excess, non-localized probe.

Induction of Mitochondrial Oxidative Stress

To study the response of the probe to peroxynitrite, oxidative stress can be induced using various chemical inducers.

  • Inducer Preparation: Prepare a stock solution of the peroxynitrite donor, such as SIN-1, or inducers of endogenous peroxynitrite formation like lipopolysaccharide (LPS) and interferon-gamma (IFN-γ).

  • Cell Treatment: After staining with the this compound probe, replace the medium with fresh medium containing the inducer at the desired concentration.

  • Time-course Imaging: Immediately begin imaging the cells to monitor the change in fluorescence over time.

Fluorescence Microscopy and Image Analysis
  • Imaging Setup: Use a confocal or widefield fluorescence microscope equipped with the appropriate filter sets for the specific this compound probe being used. For live-cell imaging, maintain the cells at 37°C and 5% CO₂ using a stage-top incubator.

  • Image Acquisition: Acquire images at different time points before and after the addition of the oxidative stress inducer. For ratiometric probes, acquire images in two separate emission channels.

  • Image Analysis: Quantify the fluorescence intensity of individual cells or regions of interest (mitochondria) using image analysis software (e.g., ImageJ/Fiji). For ratiometric probes, calculate the ratio of the fluorescence intensities from the two emission channels.

The following diagram outlines a typical experimental workflow for using a this compound probe.

Experimental_Workflow Start Start Seed_Cells Seed Cells on Imaging Dish Start->Seed_Cells Culture_Overnight Culture Overnight Seed_Cells->Culture_Overnight Prepare_Probe Prepare this compound Working Solution Culture_Overnight->Prepare_Probe Stain_Cells Incubate Cells with this compound Prepare_Probe->Stain_Cells Wash_Cells Wash to Remove Excess Probe Stain_Cells->Wash_Cells Induce_Stress Add Peroxynitrite Inducer (e.g., SIN-1) Wash_Cells->Induce_Stress Image_Acquisition Acquire Fluorescence Images (Time-lapse) Induce_Stress->Image_Acquisition Data_Analysis Quantify Fluorescence Intensity/Ratio Image_Acquisition->Data_Analysis End End Data_Analysis->End

Caption: A typical experimental workflow for studying mitochondrial peroxynitrite.

Applications in Drug Discovery and Development

This compound probes are valuable tools in the drug discovery process for screening compounds that may modulate mitochondrial oxidative stress.

  • Target Validation: These probes can be used to confirm whether a specific cellular pathway or target is involved in mitochondrial peroxynitrite production.

  • Compound Screening: High-throughput screening of compound libraries can be performed to identify molecules that either inhibit or induce mitochondrial peroxynitrite formation.

  • Mechanism of Action Studies: For lead compounds, this compound probes can help elucidate the mechanism by which they affect mitochondrial redox status.

  • Toxicity Screening: Early assessment of a drug candidate's potential to induce mitochondrial oxidative stress can help in identifying and mitigating potential toxic liabilities.

The following diagram illustrates the role of this compound in a drug discovery pipeline.

Drug_Discovery_Pipeline cluster_MitoPN Role of this compound Target_ID Target Identification & Validation Compound_Screening High-Throughput Screening Target_ID->Compound_Screening Hit_to_Lead Hit-to-Lead Optimization Compound_Screening->Hit_to_Lead Preclinical_Dev Preclinical Development Hit_to_Lead->Preclinical_Dev MitoPN_Validation Validate target's role in ONOO⁻ production MitoPN_Validation->Target_ID MitoPN_Screening Screen for compounds modulating ONOO⁻ MitoPN_Screening->Compound_Screening MitoPN_MOA Elucidate Mechanism of Action MitoPN_MOA->Hit_to_Lead MitoPN_Tox Assess mitochondrial toxicity MitoPN_Tox->Preclinical_Dev

Caption: Integration of this compound probes in the drug discovery workflow.

Limitations and Considerations

While this compound probes are powerful tools, it is important to be aware of their potential limitations:

  • Specificity: The selectivity of the probe for peroxynitrite over other ROS and RNS should be well-characterized.

  • Phototoxicity: Like many fluorescent probes, prolonged exposure to high-intensity excitation light can lead to phototoxicity and the generation of additional ROS.

  • Cellular Environment: The probe's fluorescence properties can be sensitive to the local environment, such as pH and viscosity.

  • Probe-induced Effects: It is important to ensure that the probe itself does not significantly perturb mitochondrial function or cellular redox status.

Careful experimental design and appropriate controls are essential for the accurate interpretation of data obtained using this compound probes.

References

An In-depth Technical Guide to Mito-PN: A Dual-Function Fluorescent Probe for Monitoring Peroxynitrite-Induced Mitophagy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mito-PN is a novel, mitochondria-targeted fluorescent probe designed as a molecular logic gate for the dynamic tracking of mitophagy initiated by oxidative stress, specifically by peroxynitrite (ONOO⁻). This powerful tool offers a dual-detection mechanism, enabling researchers to simultaneously visualize the initial burst of mitochondrial peroxynitrite and the subsequent fusion of mitochondria with lysosomes, a key step in the mitophagy process. Its unique properties make it an invaluable asset for investigating the intricate signaling pathways involved in mitochondrial quality control and cellular homeostasis.

This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative properties, detailed experimental protocols for its application in cellular biology, and a visualization of the key signaling pathway it helps to elucidate.

Core Mechanism of this compound

This compound is engineered with two key components: a triphenylphosphonium (TPP) cation that directs its accumulation within the mitochondria, and a dual-responsive fluorescent core. This core consists of a peroxynitrite-sensitive 1,8-naphthalimide (B145957) moiety and a pH-sensitive rhodamine spirolactam.

Upon encountering peroxynitrite within the mitochondria, the 1,8-naphthalimide component is rapidly activated, leading to a "turn-on" of green fluorescence. As the damaged mitochondrion is engulfed by an autophagosome and subsequently fuses with a lysosome, the acidic environment of the lysosome (pH ≈ 4.5-5.0) activates the rhodamine spirolactam, resulting in a distinct red fluorescence. This sequential activation of green and then red fluorescence allows for the real-time tracking of the entire mitophagy process, from the initial oxidative insult to the final degradation of the mitochondrion.[1][2]

Quantitative Data of this compound

The following table summarizes the key quantitative characteristics of the this compound probe, providing essential parameters for experimental design and data interpretation.

PropertyValueReference
Peroxynitrite Detection Limit17 nM[3][4][5][6]
Linear Range for Peroxynitrite0.5 - 8 µM[3][4][5][6]
Response Time to Peroxynitrite< 5 seconds[3][4][5][6]
Excitation Wavelength (Green)~488 nm
Emission Wavelength (Green)~525 nm
Excitation Wavelength (Red)~561 nm
Emission Wavelength (Red)~630 nm

Experimental Protocols

Cell Culture and Treatment
  • Cell Lines: This protocol is suitable for a variety of mammalian cell lines, such as HeLa, SH-SY5Y, or primary neurons.

  • Culture Conditions: Maintain cells in appropriate culture medium supplemented with fetal bovine serum and antibiotics, in a humidified incubator at 37°C with 5% CO₂.

  • Induction of Mitophagy: To induce peroxynitrite-mediated mitophagy, cells can be treated with a peroxynitrite donor, such as SIN-1, or stimulated to produce endogenous peroxynitrite.

This compound Staining Protocol
  • Prepare this compound Stock Solution: Dissolve this compound in high-quality, anhydrous DMSO to prepare a stock solution (e.g., 1 mM). Store the stock solution at -20°C, protected from light.

  • Prepare Working Solution: On the day of the experiment, dilute the this compound stock solution in pre-warmed serum-free culture medium to the desired final working concentration (typically in the low micromolar range, e.g., 1-5 µM).

  • Cell Loading:

    • Grow cells on glass-bottom dishes or coverslips suitable for fluorescence microscopy.

    • Remove the culture medium and wash the cells once with pre-warmed phosphate-buffered saline (PBS).

    • Add the this compound working solution to the cells and incubate for 30 minutes at 37°C in the dark.

  • Wash: After incubation, remove the loading solution and wash the cells twice with pre-warmed PBS to remove any excess probe.

  • Induce Mitophagy (if applicable): Replace the PBS with fresh, pre-warmed culture medium containing the desired mitophagy-inducing agent.

Fluorescence Microscopy and Image Acquisition
  • Microscope: Use a confocal laser scanning microscope equipped with appropriate lasers and filter sets for detecting green and red fluorescence.

  • Imaging Parameters:

    • Green Channel (Peroxynitrite): Excite at ~488 nm and collect emission at ~500-550 nm.

    • Red Channel (Mitophagy/Lysosomal Fusion): Excite at ~561 nm and collect emission at ~600-650 nm.

  • Time-Lapse Imaging: To visualize the dynamics of mitophagy, acquire images at regular intervals (e.g., every 5-10 minutes) for a duration of several hours.

  • Controls: Include untreated cells stained with this compound as a negative control. As a positive control for lysosomal acidification, cells can be treated with a known mitophagy inducer like CCCP, although this compound is specifically designed to distinguish peroxynitrite-induced mitophagy.[2]

Data Analysis and Quantification
  • Image Processing: Use image analysis software (e.g., ImageJ/Fiji, CellProfiler) to process and analyze the acquired images.

  • Colocalization Analysis: Quantify the extent of mitophagy by measuring the colocalization of the green (peroxynitrite) and red (acidic mitochondria) signals. The appearance and increase of red fluorescent puncta indicate the progression of mitophagy.

  • Fluorescence Intensity Measurement: Measure the mean fluorescence intensity of the green and red channels in individual cells or specific regions of interest over time to quantify the kinetics of peroxynitrite production and mitophagy.

Signaling Pathways and Visualizations

Peroxynitrite-induced mitophagy is primarily mediated through the PINK1/Parkin signaling pathway. The generation of peroxynitrite within the mitochondria leads to mitochondrial damage and depolarization. This change is a critical signal that initiates the mitophagy cascade.

Below are Graphviz diagrams illustrating the experimental workflow for using this compound and the signaling pathway of peroxynitrite-induced mitophagy.

experimental_workflow cluster_cell_prep Cell Preparation cluster_probe_loading This compound Staining cluster_imaging Imaging and Analysis cell_culture Culture Cells induce_stress Induce Peroxynitrite Stress cell_culture->induce_stress load_mito_pn Load with this compound induce_stress->load_mito_pn wash_cells Wash Excess Probe load_mito_pn->wash_cells confocal_imaging Confocal Microscopy wash_cells->confocal_imaging green_channel Green Channel (ONOO⁻) confocal_imaging->green_channel red_channel Red Channel (Mitophagy) confocal_imaging->red_channel data_analysis Quantitative Analysis green_channel->data_analysis red_channel->data_analysis

Experimental workflow for this compound application.

mitophagy_pathway cluster_mitochondrion Mitochondrion cluster_autophagy Autophagy Machinery cluster_mito_pn This compound Visualization peroxynitrite Peroxynitrite (ONOO⁻) mito_damage Mitochondrial Damage (Depolarization) peroxynitrite->mito_damage green_signal Green Fluorescence (ONOO⁻ detection) peroxynitrite->green_signal pink1 PINK1 Stabilization mito_damage->pink1 parkin_recruitment Parkin Recruitment pink1->parkin_recruitment ubiquitination Ubiquitination of Mitochondrial Proteins parkin_recruitment->ubiquitination autophagosome Autophagosome Formation ubiquitination->autophagosome mitophagy Mitophagy autophagosome->mitophagy lysosome_fusion Lysosome Fusion mitophagy->lysosome_fusion degradation Mitochondrial Degradation lysosome_fusion->degradation red_signal Red Fluorescence (Acidic pH) lysosome_fusion->red_signal

Peroxynitrite-induced mitophagy signaling pathway.

Conclusion

This compound represents a significant advancement in the study of mitochondrial pathobiology. Its ability to act as a molecular logic gate, providing distinct fluorescent signals for both the trigger (peroxynitrite) and the process (mitophagy), offers researchers a powerful tool to dissect the complex interplay between oxidative stress and mitochondrial quality control. The detailed protocols and pathway visualizations provided in this guide are intended to facilitate the successful application of this compound in diverse research settings, ultimately contributing to a deeper understanding of cellular mechanisms in health and disease and aiding in the development of novel therapeutic strategies.

References

Mito-PN: A Technical Guide to the Detection of Mitochondrial Reactive Nitrogen Species

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the use of mitochondria-targeted fluorescent probes, exemplified by "Mito-PN," for the detection of reactive nitrogen species (RNS), with a primary focus on peroxynitrite (ONOO⁻). Peroxynitrite is a potent biological oxidant and nitrating agent formed from the rapid reaction of nitric oxide (•NO) and superoxide (B77818) (O₂•⁻).[1] Its production within mitochondria is implicated in a range of pathological conditions, making its accurate detection crucial for understanding disease mechanisms and developing therapeutic interventions.[2][3]

Core Principles and Mechanism of Action

This compound represents a class of "turn-on" fluorescent probes designed for high sensitivity and selectivity. The general structure consists of three key components:

  • Mitochondrial Targeting Moiety: Typically a lipophilic cation, such as triphenylphosphonium (TPP⁺), which accumulates in the mitochondrial matrix due to the large mitochondrial membrane potential.[1][4]

  • RNS-Reactive Group: A specific chemical trigger that reacts with the target RNS, primarily peroxynitrite. This reaction induces a significant change in the molecule's electronic properties.

  • Fluorophore Core: A latent fluorescent molecule that is initially in a non-fluorescent or weakly fluorescent state.

The detection mechanism is based on an RNS-mediated chemical transformation. Upon reaction with peroxynitrite, the reactive group is oxidized, which in turn activates the fluorophore, leading to a substantial increase in fluorescence intensity. This "turn-on" response allows for the sensitive imaging of RNS production in living cells with a high signal-to-noise ratio.

G cluster_0 Detection Mechanism MitoPN This compound Probe (Non-Fluorescent) Product Oxidized Product (Highly Fluorescent) MitoPN->Product Oxidation RNS Peroxynitrite (ONOO⁻) in Mitochondria RNS->Product Emission Fluorescence Emission (Detectable Signal) Product->Emission Emission Light Excitation Light Light->Product Excitation

Caption: Reaction mechanism of a this compound type probe with RNS.

Quantitative Probe Characteristics

The selection of a fluorescent probe depends on its specific performance metrics. The following table summarizes typical quantitative data for mitochondria-targeted peroxynitrite probes reported in the literature.

ParameterTypical ValueSignificance
Excitation Wavelength 488 - 560 nmMust match available laser lines on the imaging system.
Emission Wavelength 510 - 650+ nmDetermines the detection channel; longer wavelengths minimize cellular autofluorescence.
Quantum Yield (Φf) 0.1 - 0.9 (post-reaction)A measure of fluorescence efficiency; higher values yield brighter signals.
Limit of Detection (LOD) 20 - 100 nMThe lowest concentration of the analyte that can be reliably detected.
Selectivity High vs. other ROS/RNS (H₂O₂, O₂•⁻, •OH, ClO⁻)Critical for ensuring the signal is specific to the target RNS and not other reactive species.
Response Time Seconds to minutesFast kinetics are essential for capturing transient RNS signaling events.

Detailed Experimental Protocol for Live-Cell Imaging

This section provides a generalized protocol for staining adherent mammalian cells with a this compound type probe for analysis via fluorescence microscopy.

3.1. Reagent Preparation

  • Probe Stock Solution: Prepare a 1 mM stock solution by dissolving the lyophilized this compound probe in high-quality, anhydrous dimethylsulfoxide (DMSO).

  • Aliquot and Store: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C, protected from light and moisture.

  • Staining Solution: On the day of the experiment, dilute the 1 mM stock solution to a final working concentration (typically 100 nM - 1 µM) in a suitable live-cell imaging buffer (e.g., pre-warmed HBSS or phenol (B47542) red-free medium). The optimal concentration is cell-type dependent and should be determined empirically.

3.2. Cell Staining and Imaging Workflow

  • Cell Culture: Grow adherent cells on sterile glass-bottom dishes or coverslips suitable for high-resolution imaging. Culture cells to 60-80% confluency.

  • Wash: Gently remove the culture medium and wash the cells once with pre-warmed (37°C) imaging buffer.

  • Probe Loading: Add the prepared staining solution to the cells, ensuring complete coverage.

  • Incubation: Incubate the cells for 15-45 minutes at 37°C in a CO₂-controlled environment, protected from light.

  • Wash: Remove the staining solution and wash the cells two to three times with fresh, pre-warmed imaging buffer to remove any unbound probe and reduce background fluorescence.

  • Induction (Optional): To induce RNS production, treat cells with an appropriate stimulus (e.g., SIN-1, a peroxynitrite donor, or lipopolysaccharide (LPS)).

  • Imaging: Immediately mount the sample on the microscope stage, equipped with an environmental chamber (37°C, 5% CO₂). Acquire images using the appropriate laser lines and emission filters for the specific probe.

G cluster_workflow Experimental Workflow start Seed cells on glass-bottom dish wash1 Wash cells with pre-warmed buffer start->wash1 load Load with this compound staining solution wash1->load incubate Incubate 30 min at 37°C load->incubate wash2 Wash 2-3x with fresh buffer incubate->wash2 induce Induce RNS Production (e.g., with SIN-1) wash2->induce image Live-Cell Imaging (Confocal Microscopy) induce->image analyze Image Analysis (Quantify Fluorescence) image->analyze

Caption: A typical workflow for live-cell imaging of mitochondrial RNS.

Application in Signaling Pathway Analysis

Mitochondrial peroxynitrite is a key mediator in various signaling pathways, particularly those related to cellular stress and apoptosis. Under pathological conditions, increased superoxide production from the electron transport chain (ETC) can react with nitric oxide, leading to peroxynitrite formation. This potent oxidant can damage mitochondrial components, leading to mitochondrial permeability transition pore (mPTP) opening, cytochrome c release, and the activation of the caspase cascade, ultimately culminating in apoptosis.

G cluster_pathway Peroxynitrite-Mediated Apoptosis Pathway Stress Pathological Stimulus (e.g., Ischemia) ETC Mitochondrial ETC Stress->ETC Superoxide Superoxide (O₂•⁻) ETC->Superoxide ONOO Peroxynitrite (ONOO⁻) Superoxide->ONOO NO Nitric Oxide (•NO) NO->ONOO Damage Mitochondrial Damage (DNA, Proteins, Lipids) ONOO->Damage mPTP mPTP Opening Damage->mPTP CytC Cytochrome c Release mPTP->CytC Caspase Caspase Activation CytC->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Signaling pathway of RNS-induced mitochondrial dysfunction.

By using probes like this compound, researchers can directly visualize the generation of peroxynitrite in the mitochondria in response to specific stimuli, providing critical insights into the role of RNS in these cellular processes. This enables the screening of therapeutic compounds that may mitigate oxidative stress by reducing mitochondrial RNS levels.

References

Mito-PN and its Reaction with Peroxynitrite: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Mito-PN, a class of mitochondria-targeted probes designed for the detection of peroxynitrite (ONOO⁻), a potent and short-lived reactive nitrogen species. We will focus on a representative and well-characterized member of this class, ortho-MitoPhB(OH)₂, also known as (2-(triphenylphosphonio)methyl)phenylboronic acid. This document details its reaction mechanism with peroxynitrite, presents quantitative data, outlines experimental protocols for its use, and illustrates the key signaling pathways involved in peroxynitrite-mediated cellular processes.

Introduction to this compound and Peroxynitrite

Peroxynitrite is a powerful oxidant and nitrating agent formed from the diffusion-limited reaction of nitric oxide (•NO) and superoxide (B77818) (O₂•⁻)[1]. Within the cellular environment, mitochondria are a primary site of both superoxide production and nitric oxide signaling, making them a focal point for peroxynitrite formation and subsequent biological effects[2]. Elevated levels of mitochondrial peroxynitrite are implicated in various pathological conditions, including neurodegenerative diseases, cardiovascular disorders, and inflammation, primarily through the oxidative damage of lipids, proteins, and DNA, leading to mitochondrial dysfunction and cell death[3][4][5].

This compound probes, such as o-MitoPhB(OH)₂, are valuable tools for the specific detection and quantification of mitochondrial peroxynitrite. These probes utilize a mitochondria-targeting moiety, typically a triphenylphosphonium cation, which facilitates their accumulation within the mitochondrial matrix due to the large mitochondrial membrane potential.

Reaction of o-MitoPhB(OH)₂ with Peroxynitrite

The detection of peroxynitrite by o-MitoPhB(OH)₂ is based on a specific chemical reaction that results in the formation of distinct products. While other reactive oxygen species, such as hydrogen peroxide (H₂O₂), can react with o-MitoPhB(OH)₂ to produce a major phenolic product, peroxynitrite generates unique minor products that serve as a definitive signature of its presence.

The primary reaction involves the oxidation of the boronic acid group. In the presence of either peroxynitrite or hydrogen peroxide, o-MitoPhB(OH)₂ is oxidized to its corresponding phenol, o-MitoPhOH[6]. However, the reaction with peroxynitrite also yields two specific minor products: a cyclized product, cyclo-o-MitoPh (9,10-dihydro-9,9-diphenyl-9-phosphoniaphenanthrene), and a nitrated product, o-MitoPhNO₂[6][7]. The formation of these latter two products is exclusive to the reaction with peroxynitrite and is not observed with other biologically relevant oxidants[6].

Reaction_Mechanism MitoPN o-MitoPhB(OH)₂ MajorProduct o-MitoPhOH (Major Product) MitoPN->MajorProduct Oxidation ONOO Peroxynitrite (ONOO⁻) ONOO->MajorProduct MinorProduct1 cyclo-o-MitoPh (Peroxynitrite-specific) ONOO->MinorProduct1 Cyclization MinorProduct2 o-MitoPhNO₂ (Peroxynitrite-specific) ONOO->MinorProduct2 Nitration H2O2 Hydrogen Peroxide (H₂O₂) H2O2->MajorProduct

Diagram 1: Reaction of o-MitoPhB(OH)₂ with Peroxynitrite.
Quantitative Data

The reaction between o-MitoPhB(OH)₂ and peroxynitrite has been characterized quantitatively, providing information on product yields and reaction kinetics.

ParameterValueReference
Product Yields from Peroxynitrite Reaction
o-MitoPhOHMajor Product[6]
cyclo-o-MitoPh~10.5%[6]
o-MitoPhNO₂~0.5%[6]
Reaction Rate Constants
Peroxynitrite with Boronates~10⁶ M⁻¹s⁻¹ (orders of magnitude faster than with H₂O₂)[6]
Peroxynitrite with NADHIndirect, via •OH and •NO₂ radicals[8]
•OH with NADH(2.0 ± 0.2) x 10¹⁰ M⁻¹s⁻¹[8]
CO₃•⁻ with NADH(1.4 ± 0.3) x 10⁹ M⁻¹s⁻¹[8]
•NO₂ with NADH(4.0 ± 2.0) x 10³ M⁻¹s⁻¹[8]

Experimental Protocols

Synthesis of o-MitoPhB(OH)₂
In Vitro and Cellular Detection of Peroxynitrite

3.2.1. Induction of Peroxynitrite Production in RAW 264.7 Macrophages

RAW 264.7 murine macrophage cells are a common model for studying inflammation and oxidative stress, as they can be stimulated to produce high levels of nitric oxide and superoxide, the precursors of peroxynitrite.

  • Cell Culture: Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal calf serum[12].

  • Stimulation: To induce the expression of inducible nitric oxide synthase (iNOS), treat the cells with lipopolysaccharide (LPS) (e.g., 2 µg/mL) and interferon-γ (IFN-γ) (e.g., 100 units/mL) for a specified period (e.g., 24 hours)[12][13].

  • Probe Incubation: Add o-MitoPhB(OH)₂ to the cell culture medium at a final concentration of 50 µM and incubate for 1 hour.

  • Cell Harvesting and Extraction:

    • Collect the cell culture medium.

    • Wash the cells with ice-cold Dulbecco's Phosphate-Buffered Saline (DPBS).

    • Harvest the cells and centrifuge to form a pellet.

    • The cell pellet and medium can be stored at -80°C prior to analysis.

3.2.2. HPLC-MS/MS Analysis of o-MitoPhB(OH)₂ and its Products

High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is the method of choice for the sensitive and specific detection of o-MitoPhB(OH)₂ and its reaction products.

  • Sample Preparation:

    • Cell pellets are typically lysed, and proteins are precipitated using an organic solvent (e.g., acetonitrile).

    • The supernatant is then collected for analysis.

  • Chromatographic Separation:

    • Use a reverse-phase HPLC column (e.g., C18 or Phenyl-Hexyl).

    • The mobile phase typically consists of a gradient of acetonitrile (B52724) and water, both containing a small percentage of formic acid (e.g., 0.1%) to improve ionization.

  • Mass Spectrometric Detection:

    • Employ an electrospray ionization (ESI) source in positive ion mode.

    • Use Multiple Reaction Monitoring (MRM) for the specific detection and quantification of each analyte. The MRM transitions for o-MitoPhB(OH)₂, o-MitoPhOH, and o-MitoPhNO₂ would need to be optimized for the specific instrument used.

Experimental_Workflow cluster_cell_culture Cell Culture and Treatment cluster_sample_prep Sample Preparation cluster_analysis Analysis Start RAW 264.7 Cell Culture Stimulation Stimulate with LPS/IFN-γ to induce ONOO⁻ Start->Stimulation Incubation Incubate with o-MitoPhB(OH)₂ Stimulation->Incubation Harvest Harvest Cells and Medium Incubation->Harvest Lysis Cell Lysis Harvest->Lysis Extraction Protein Precipitation and Supernatant Collection Lysis->Extraction HPLC HPLC Separation Extraction->HPLC MS MS/MS Detection (MRM) HPLC->MS Quantification Data Analysis and Quantification MS->Quantification

Diagram 2: Experimental workflow for peroxynitrite detection.

Signaling Pathways

Mitochondrial peroxynitrite is a key mediator of cellular signaling, particularly in the context of apoptosis (programmed cell death). The detection of mitochondrial peroxynitrite using probes like o-MitoPhB(OH)₂ can help elucidate its role in these complex pathways.

Peroxynitrite can trigger apoptosis through the intrinsic (mitochondrial) pathway. This involves several key events:

  • Mitochondrial Outer Membrane Permeabilization (MOMP): Peroxynitrite can induce the opening of the mitochondrial permeability transition pore (mPTP) and promote the translocation of pro-apoptotic proteins like Bax to the mitochondrial outer membrane[3][14].

  • Cytochrome c Release: The permeabilization of the outer mitochondrial membrane leads to the release of cytochrome c from the intermembrane space into the cytosol[3][14].

  • Caspase Activation: In the cytosol, cytochrome c associates with Apaf-1 and pro-caspase-9 to form the apoptosome, which activates caspase-9. Caspase-9 then activates downstream effector caspases, such as caspase-3, which execute the final stages of apoptosis[3][5][14].

  • Involvement of MAP Kinases: Peroxynitrite can also activate mitogen-activated protein kinase (MAPK) signaling pathways, including p38 and JNK, which can further promote apoptosis by influencing the activity of Bcl-2 family proteins[5][14].

  • DNA Damage and PARP Activation: High levels of peroxynitrite can cause DNA damage, leading to the activation of poly(ADP-ribose) polymerase (PARP). Overactivation of PARP can deplete cellular NAD⁺ and ATP, leading to energy crisis and necrotic cell death[3].

Apoptosis_Pathway cluster_stimulus Stimulus cluster_mitochondria Mitochondrion cluster_cytosol Cytosol cluster_mapk MAPK Pathway ONOO Mitochondrial Peroxynitrite (ONOO⁻) Bax Bax Translocation ONOO->Bax MAPK p38/JNK Activation ONOO->MAPK MOMP MOMP Bax->MOMP CytC_release Cytochrome c Release MOMP->CytC_release Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) CytC_release->Apoptosome Casp9 Caspase-9 Activation Apoptosome->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis MAPK->Bax

Diagram 3: Peroxynitrite-induced apoptosis signaling pathway.

Conclusion

This compound probes, exemplified by o-MitoPhB(OH)₂, are indispensable tools for the investigation of mitochondrial peroxynitrite. Their ability to specifically react with peroxynitrite and form unique, detectable products allows for the precise quantification of this reactive nitrogen species in biological systems. The methodologies and pathways described in this guide provide a framework for researchers to utilize these probes effectively in their studies of oxidative stress, mitochondrial dysfunction, and associated pathologies. The continued development and application of such tools will undoubtedly further our understanding of the complex role of peroxynitrite in health and disease.

References

Methodological & Application

Application Notes & Protocols: A Step-by-Step Guide for Mito-PN Staining

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Peroxynitrite (ONOO⁻) is a highly reactive nitrogen species (RNS) formed from the rapid reaction between nitric oxide (•NO) and superoxide (B77818) (O₂•⁻).[1][2] Within the cell, mitochondria are a primary source of ONOO⁻, which is implicated in a variety of physiological and pathological processes, including cellular signaling, oxidative stress, and the progression of neurodegenerative diseases and cardiovascular conditions.[3][4][5] Accurate and specific detection of mitochondrial peroxynitrite is therefore crucial for understanding its biological roles. Mito-PN is a fluorescent probe specifically designed for the detection of peroxynitrite within mitochondria in living cells. This document provides a detailed protocol for its application in live-cell imaging.

The this compound probe operates on a "turn-on" fluorescence mechanism. In its native state, the probe has low fluorescence. Upon reaction with peroxynitrite, it undergoes an oxidative reaction that results in a significant enhancement of its fluorescence signal, allowing for the visualization of ONOO⁻ production in real-time.[1][6] Its design includes a mitochondria-targeting moiety, ensuring specific accumulation within this organelle.[4][6]

Required Materials

  • This compound fluorescent probe

  • High-quality, anhydrous Dimethyl sulfoxide (B87167) (DMSO)

  • Live-cell imaging medium (e.g., DMEM without phenol (B47542) red, HBSS)

  • Phosphate-buffered saline (PBS)

  • Adherent cells cultured on appropriate imaging dishes (e.g., glass-bottom dishes or coverslips)

  • Positive control (optional): Peroxynitrite donor such as SIN-1, or stimulants like lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) to induce endogenous production.[2][6]

  • Fluorescence microscope equipped with a live-cell incubation chamber (37°C, 5% CO₂) and appropriate filter sets.

Quantitative Data Summary

For reproducible and accurate results, the following parameters should be carefully controlled. The values provided are starting points and may require optimization for specific cell types and experimental conditions.

ParameterRecommended ValueNotes
This compound Stock Solution 1-10 mM in DMSOPrepare fresh. Aliquot and store at -20°C, protected from light and moisture.[7][8][9] Avoid repeated freeze-thaw cycles.
Working Concentration 1-10 µMOptimal concentration is cell-type dependent. Titrate to find the lowest effective concentration to minimize potential toxicity.[2][10]
Incubation Time 10-60 minutesShorter times (e.g., 10-30 min) are often sufficient.[2][9] Longer incubations may increase background signal.
Incubation Temperature 37°CMaintain optimal cell growth conditions.[8][10]
Excitation Wavelength (λex) ~405 nmVaries slightly depending on the specific this compound variant. Consult the manufacturer's data sheet.[10]
Emission Wavelength (λem) ~500-540 nmVaries slightly depending on the specific this compound variant. Consult the manufacturer's data sheet.[10]
Positive Control Stimulants LPS (100 ng/mL) + IFN-γ (100 ng/mL) for 10-12 hoursInduces endogenous ONOO⁻ production in immune cells like RAW264.7.[2]
PMA (10 nM) for 30 minutesA more rapid inducer of oxidative stress.[2]

Experimental Workflow Diagram

The overall workflow for this compound staining is depicted below. It involves preparation of the cells and reagents, loading the cells with the probe, acquiring images, and subsequent analysis.

MitoPN_Workflow cluster_prep Preparation cluster_staining Staining Procedure cluster_imaging Data Acquisition & Analysis prep_cells 1. Cell Seeding Seed cells on imaging plates and culture to desired confluency. prep_reagents 2. Reagent Preparation Prepare this compound working solution and other required reagents. load_probe 3. Probe Loading Incubate cells with This compound working solution. prep_reagents->load_probe wash_cells 4. Washing Wash cells gently with pre-warmed imaging medium. load_probe->wash_cells acquire_image 5. Image Acquisition Image cells using a fluorescence microscope with live-cell chamber. wash_cells->acquire_image analyze_data 6. Data Analysis Quantify fluorescence intensity in mitochondrial regions. acquire_image->analyze_data

Caption: Experimental workflow for mitochondrial peroxynitrite detection using this compound.

Detailed Experimental Protocol

This protocol is designed for staining adherent cells in a 96-well plate or on glass-bottom dishes.

5.1. Reagent Preparation

  • Prepare this compound Stock Solution: Dissolve the lyophilized this compound probe in high-quality anhydrous DMSO to a final concentration of 1-10 mM. Mix thoroughly by vortexing.

  • Aliquot and Store: Aliquot the stock solution into small, single-use volumes and store at -20°C, protected from light.

  • Prepare this compound Working Solution: Immediately before use, dilute the stock solution into pre-warmed (37°C) serum-free medium or imaging buffer to the desired final concentration (e.g., 5 µM).[2] It is critical to prepare this solution fresh for each experiment.

5.2. Cell Staining Procedure

  • Cell Culture: Grow adherent cells on a suitable imaging vessel (e.g., glass-bottom dish) to a confluency of 60-80%.

  • Experimental Treatment (Optional): If using inducers of peroxynitrite, treat the cells accordingly. For example, stimulate RAW264.7 cells with LPS (100 ng/mL) and IFN-γ (100 ng/mL) for 10 hours prior to staining.[2]

  • Washing: Gently remove the culture medium and wash the cells once with pre-warmed live-cell imaging medium.[8]

  • Probe Incubation: Add the freshly prepared this compound working solution to the cells.

  • Incubation: Incubate the cells for 10-30 minutes in a cell culture incubator at 37°C and 5% CO₂.[2][9]

  • Final Wash: Remove the staining solution and wash the cells two to three times with pre-warmed imaging medium to remove any excess probe and reduce background fluorescence.[5][11]

  • Imaging: Immediately proceed to image the cells. Add fresh, pre-warmed imaging medium to the cells to keep them healthy during the imaging session.

5.3. Fluorescence Microscopy and Image Acquisition

  • Microscope Setup: Use a fluorescence microscope equipped with an environmental chamber to maintain the cells at 37°C and 5% CO₂.

  • Filter Sets: Use the appropriate filter set for the this compound probe (e.g., excitation ~405 nm, emission ~500-540 nm).[10]

  • Image Capture: Acquire images using the lowest possible excitation light intensity to minimize phototoxicity and photobleaching.[12] For quantitative analysis, ensure that the imaging settings (e.g., exposure time, gain) are kept consistent across all samples, including control and treated groups.

Signaling Pathway Diagram

The detection of mitochondrial peroxynitrite by this compound is a direct chemical reaction. The process begins with the intramitochondrial formation of peroxynitrite from its precursors, superoxide and nitric oxide.

MitoPN_Pathway cluster_mito Mitochondrion cluster_detection Detection Mechanism NO Nitric Oxide (•NO) ONOO Peroxynitrite (ONOO⁻) NO->ONOO Diffusion-controlled reaction O2 Superoxide (O₂•⁻) O2->ONOO Diffusion-controlled reaction MitoPN_inactive This compound (Low Fluorescence) ONOO->MitoPN_inactive Reacts with MitoPN_active Oxidized this compound (High Fluorescence) MitoPN_inactive->MitoPN_active Oxidation

Caption: Mechanism of mitochondrial peroxynitrite formation and its detection by this compound.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
No/Weak Signal - Ineffective induction of peroxynitrite.- Probe concentration is too low.- Incorrect filter sets used.- Cells are not healthy.- Use a positive control (e.g., SIN-1) to confirm probe functionality.- Increase the concentration of the this compound probe incrementally.- Verify the excitation/emission spectra of your probe and match with microscope filters.[13]- Ensure cells are viable and not overly confluent before staining.
High Background - Probe concentration is too high.- Inadequate washing.- Cells were imaged in the staining solution.- Decrease the working concentration of the probe.- Increase the number and duration of washing steps after incubation.[11]- Always replace the staining solution with fresh imaging medium before observation.[12]
Diffuse Staining (Not Localized to Mitochondria) - Loss of mitochondrial membrane potential (ΔΨm).- Cell death or fixation issues (if fixation is attempted).- Check cell health; unhealthy cells may have depolarized mitochondria.- Most mitochondrial probes for reactive species are designed for live cells and may not be retained after fixation.[14] Image cells live whenever possible.
Phototoxicity/ Photobleaching - Excitation light is too intense.- Prolonged exposure time.- Reduce laser power/light intensity to the minimum required for a good signal.- Minimize exposure times and the number of acquisitions over time.[12]

References

Application Notes and Protocols for Detecting Mitochondrial Peroxynitrite Using Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Using Mitochondrial Probes in Fluorescence Microscopy for Peroxynitrite Detection Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals.

Introduction

Mitochondrial peroxynitrite (ONOO⁻) is a highly reactive nitrogen species (RNS) formed from the rapid reaction between superoxide (B77818) radicals (O₂•⁻) and nitric oxide (•NO). It is a potent oxidizing and nitrating agent that can lead to cellular damage and trigger apoptosis. The detection and quantification of mitochondrial peroxynitrite are crucial for understanding its role in various pathologies and for the development of novel therapeutics.

While the term "Mito-PN" is used in literature to describe mitochondria-targeted peroxynitrite probes, it does not refer to a specific commercially available product. Therefore, this document will focus on a widely used and well-characterized fluorescent probe, MitoSOX™ Red , as a practical tool for the detection of mitochondrial superoxide, the direct precursor to peroxynitrite. Increased mitochondrial superoxide levels are often indicative of elevated peroxynitrite formation.

Principle of Detection with MitoSOX™ Red

MitoSOX™ Red is a cell-permeant cationic dye that selectively targets mitochondria in live cells. Once in the mitochondria, it is oxidized by superoxide to a product that intercalates with mitochondrial DNA, emitting a bright red fluorescence. The intensity of the red fluorescence is proportional to the amount of mitochondrial superoxide.

Data Presentation

The following tables summarize quantitative data from representative experiments using mitochondrial fluorescent probes to assess changes in mitochondrial reactive oxygen species (ROS), including superoxide, under various conditions.

Table 1: Quantification of Mitochondrial Superoxide Using MitoSOX™ Red

Cell LineTreatmentConcentrationIncubation TimeFold Increase in MitoSOX™ Red Fluorescence (Mean ± SD)Reference
H9c2Antimycin A50 µM1 hour4.6 ± 0.12[1]
H9c2Antimycin A100 µM1 hour5.5 ± 0.17[1]
H9c2Paraquat50 µM1 hour3.7 ± 0.13[1]
H9c2Paraquat100 µM1 hour6.9 ± 0.32[1]
H9c2Doxorubicin1 µM24 hours4.3 ± 0.37[1]
HCAECD-glucose30 mM48 hours3.8 ± 0.39

Table 2: Spectral Properties of MitoSOX™ Red

PropertyWavelength (nm)
Excitation Maximum510
Emission Maximum580

Experimental Protocols

Protocol 1: Live Cell Imaging of Mitochondrial Superoxide with MitoSOX™ Red

This protocol describes the steps for staining live cells with MitoSOX™ Red and imaging mitochondrial superoxide using fluorescence microscopy.

Materials:

  • MitoSOX™ Red Mitochondrial Superoxide Indicator

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM)

  • Phosphate-Buffered Saline (PBS)

  • Cell culture plates or dishes with coverslips suitable for microscopy

  • Fluorescence microscope with appropriate filters

Procedure:

  • Cell Culture:

    • Plate cells on glass-bottom dishes or coverslips at an appropriate density to allow for individual cell imaging.

    • Culture cells overnight in a CO₂ incubator at 37°C.

  • Reagent Preparation:

    • Prepare a 5 mM stock solution of MitoSOX™ Red by dissolving 50 µg of the lyophilized powder in 13 µL of high-quality, anhydrous DMSO.

    • Prepare a working solution of 1-5 µM MitoSOX™ Red by diluting the stock solution in pre-warmed (37°C) live-cell imaging medium. The optimal concentration may vary by cell type and should be determined empirically.

  • Cell Staining:

    • Remove the culture medium from the cells and wash once with pre-warmed PBS.

    • Add the MitoSOX™ Red working solution to the cells.

    • Incubate the cells for 10-30 minutes at 37°C, protected from light.

  • Washing:

    • Remove the staining solution and wash the cells gently three times with pre-warmed live-cell imaging medium.

  • Imaging:

    • Image the cells immediately using a fluorescence microscope.

    • Use an excitation wavelength of approximately 510 nm and collect the emission at around 580 nm.

    • Acquire images using settings that avoid pixel saturation.

Protocol 2: Quantification of MitoSOX™ Red Fluorescence Intensity

This protocol outlines the steps for quantifying the changes in mitochondrial superoxide levels from the acquired fluorescence images.

Procedure:

  • Image Acquisition:

    • Acquire images from both control and treated cells using identical microscope settings (e.g., laser power, gain, exposure time).

  • Image Analysis:

    • Use image analysis software (e.g., ImageJ/Fiji) to quantify the fluorescence intensity.

    • Define Regions of Interest (ROIs) around individual cells or specific mitochondrial areas.

    • Measure the mean fluorescence intensity within each ROI.

    • Correct for background fluorescence by measuring the intensity of a region without cells and subtracting it from the cellular fluorescence measurements.

  • Data Normalization and Statistical Analysis:

    • Normalize the fluorescence intensity of treated cells to that of control cells to determine the fold change.

    • Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the observed changes.

Signaling Pathways and Experimental Workflows

Peroxynitrite-Induced Apoptosis Signaling Pathway

Mitochondrial peroxynitrite can trigger a cascade of events leading to apoptosis. This involves the release of pro-apoptotic factors from the mitochondria and the activation of caspase enzymes.

Peroxynitrite_Apoptosis_Pathway Peroxynitrite Peroxynitrite (ONOO⁻) Mitochondria Mitochondria Peroxynitrite->Mitochondria Damage Bax Bax Activation Peroxynitrite->Bax Bcl2 Bcl-2 Inhibition Peroxynitrite->Bcl2 CytochromeC Cytochrome c Release Mitochondria->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 Activation Apaf1->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Bax->CytochromeC Promotes Bcl2->CytochromeC Inhibits

Caption: Peroxynitrite-induced mitochondrial damage and apoptosis.

Experimental Workflow for Mitochondrial Superoxide Detection

The following diagram illustrates the key steps involved in a typical experiment to measure mitochondrial superoxide using MitoSOX™ Red.

Experimental_Workflow Start Start: Plate Cells CellCulture Cell Culture (24h) Start->CellCulture Treatment Experimental Treatment (e.g., Drug Incubation) CellCulture->Treatment Staining Stain with MitoSOX™ Red (10-30 min) Treatment->Staining Wash Wash Cells (3x) Staining->Wash Imaging Fluorescence Microscopy (Ex: 510 nm, Em: 580 nm) Wash->Imaging Analysis Image Analysis & Quantification Imaging->Analysis End End: Data Interpretation Analysis->End

Caption: Workflow for mitochondrial superoxide detection.

Applications in Research and Drug Development

The detection of mitochondrial superoxide and, by extension, peroxynitrite, is critical in several research areas:

  • Neurodegenerative Diseases: Studying the role of oxidative stress in diseases like Alzheimer's and Parkinson's.

  • Cardiovascular Diseases: Investigating ischemia-reperfusion injury and other cardiac pathologies.

  • Cancer Biology: Understanding the role of mitochondrial ROS in tumor progression and therapy resistance.

  • Drug Discovery and Development: Screening for compounds that modulate mitochondrial oxidative stress and evaluating the mitochondrial toxicity of drug candidates.

By providing a robust and quantifiable method to assess mitochondrial superoxide levels, probes like MitoSOX™ Red are invaluable tools for researchers and drug development professionals.

References

Application Notes: Co-staining with Mito-PN and Other Mitochondrial Dyes

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Mitochondria are central to cellular metabolism, and their dysfunction is implicated in a wide range of pathologies. A key aspect of mitochondrial dysfunction is the generation of reactive oxygen species (ROS) and reactive nitrogen species (RNS), such as peroxynitrite (ONOO⁻). Mito-PN is a multifunctional, cell-permeable dye designed to detect mitochondrial peroxynitrite with a rapid and specific response[1]. Upon reaction with ONOO⁻, the non-fluorescent this compound is converted into a highly fluorescent molecule, providing a direct measure of this specific nitrosative stress within the mitochondria[1].

To gain a comprehensive understanding of mitochondrial health, it is often necessary to correlate the presence of peroxynitrite with other mitochondrial parameters, such as membrane potential (ΔΨm) or mitochondrial mass and morphology. This can be achieved by co-staining cells with this compound and another mitochondrial dye. These application notes provide detailed protocols and guidance for selecting the appropriate dye to co-stain with this compound, enabling researchers to perform robust, multi-parameter analysis of mitochondrial function.

Principles of Co-staining

Successful co-staining experiments depend on two key factors: the distinct mechanisms of action of the dyes and their spectral compatibility.

  • Mechanism of Action : this compound specifically detects ONOO⁻[1]. For co-staining, a second dye should be chosen based on the biological question.

    • Mitochondrial Membrane Potential (ΔΨm) : Dyes like TMRE, TMRM, and JC-1 accumulate in active mitochondria driven by the negative membrane potential. A decrease in their signal can indicate mitochondrial depolarization, a common event in apoptosis and cellular stress[2][3].

    • Mitochondrial Mass and Morphology : Dyes such as MitoTracker™ Green FM stain mitochondria largely independent of their membrane potential, making them suitable for assessing mitochondrial content and structure.

    • Fixable Stains : For protocols requiring fixation and permeabilization after live staining (e.g., for subsequent immunocytochemistry), dyes like MitoTracker™ Red CMXRos and MitoTracker™ Deep Red FM are ideal as they covalently bind to mitochondrial proteins and are retained.

  • Spectral Separation : The excitation and emission spectra of the chosen dyes must be sufficiently distinct to allow for their signals to be differentiated using appropriate filter sets on a fluorescence microscope or flow cytometer. This compound's signal (absorption ~570 nm, emission ~630 nm) is in the red/far-red channel. Therefore, a co-stain should ideally fluoresce in a different channel, such as green or blue.

Logical Framework for Dye Selection

The choice of a co-staining dye should be guided by the specific experimental goals. This diagram illustrates a decision-making process for selecting a suitable partner for this compound.

start Experimental Goal? q1 Assess Mitochondrial Membrane Potential (ΔΨm)? start->q1 Function q2 Assess Mitochondrial Mass / Morphology? start->q2 Structure q3 Fix Cells After Staining? start->q3 Workflow ans1 Use ΔΨm-Dependent Dye: TMRE, TMRM, JC-1 q1->ans1 Yes ans2 Use ΔΨm-Independent Dye: MitoTracker Green FM, MitoView Green q2->ans2 Yes ans3 Use Fixable Dye: MitoTracker Red CMXRos, MitoTracker Deep Red FM q3->ans3 Yes ans4 Use Non-Fixable Dye: TMRE, TMRM, JC-1, MitoTracker Green FM q3->ans4 No

Caption: Decision tree for selecting a mitochondrial co-stain with this compound.

Quantitative Data and Recommended Conditions

For successful co-staining, it is crucial to use the appropriate spectral settings and dye concentrations. The tables below summarize the key properties and recommended working conditions for this compound and a selection of compatible mitochondrial dyes.

Table 1: Spectral Properties of Selected Mitochondrial Dyes

DyeExcitation (nm)Emission (nm)Primary MechanismFixable
This compound ~570~630Detects Peroxynitrite (ONOO⁻)No
MitoTracker™ Green FM 490516Binds mitochondrial proteins, largely ΔΨm-independentNo
TMRE / TMRM 549 / 551573 / 576Accumulates based on ΔΨmNo
JC-1 (Monomer) 514529Ratiometric indicator of ΔΨm (low potential)No
JC-1 (J-aggregate) 585590Ratiometric indicator of ΔΨm (high potential)No
MitoTracker™ Deep Red FM 644665Accumulates based on ΔΨm, then binds covalentlyYes

Table 2: Recommended Staining Conditions

DyeStock Solution (in DMSO)Working ConcentrationIncubation TimeTemperature
This compound 1-5 mM5 µM< 5 seconds (for reaction)37°C
MitoTracker™ Green FM 1 mM20-200 nM15-45 min37°C
TMRE / TMRM 1 mM5-50 nM15-30 min37°C
JC-1 1-5 mg/mL1-10 µM15-30 min37°C
MitoTracker™ Deep Red FM 1 mM25-500 nM15-45 min37°C

Experimental Protocols

General Workflow for Co-staining

The following diagram outlines the standard workflow for a typical co-staining experiment involving live cells.

A 1. Seed Cells Plate cells on coverslips or appropriate imaging dish. B 2. Cell Culture Incubate for 24-48h to allow cells to adhere and recover. A->B C 3. Induce Stress (Optional) Treat cells with agent to induce peroxynitrite production. B->C D 4. Load First Dye Incubate with the primary mitochondrial dye (e.g., MitoTracker). C->D E 5. Wash Wash cells gently with pre-warmed buffer or media. D->E F 6. Load Second Dye (this compound) Add this compound to the cells immediately before imaging. E->F G 7. Image Cells Acquire images using appropriate fluorescence channels. F->G H 8. Analyze Data Quantify fluorescence intensity and co-localization. G->H

Caption: General experimental workflow for mitochondrial co-staining.

Protocol 1: Co-staining of ONOO⁻ (this compound) and Mitochondrial Mass (MitoTracker™ Green FM)

This protocol allows for the correlation of peroxynitrite production with the overall mitochondrial mass and distribution within the cell.

Materials:

  • This compound

  • MitoTracker™ Green FM

  • Anhydrous DMSO

  • Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM)

  • Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)

  • Cells cultured on glass-bottom dishes or coverslips

Procedure:

  • Prepare Stock Solutions:

    • Prepare a 1 mM stock solution of MitoTracker™ Green FM in anhydrous DMSO. Aliquot and store at -20°C, protected from light.

    • Prepare a 5 mM stock solution of this compound in anhydrous DMSO. Aliquot and store at -20°C.

  • Prepare Staining Solution (MitoTracker™ Green FM):

    • On the day of the experiment, dilute the 1 mM MitoTracker™ Green FM stock solution in pre-warmed (37°C) serum-free medium to a final working concentration of 20-200 nM. The optimal concentration should be determined for each cell type.

  • Cell Staining (MitoTracker™ Green FM):

    • Aspirate the culture medium from the cells.

    • Add the pre-warmed MitoTracker™ Green FM staining solution to the cells.

    • Incubate for 15-45 minutes at 37°C in a CO₂ incubator, protected from light.

  • Wash:

    • Remove the staining solution and wash the cells twice with pre-warmed imaging medium or buffer (e.g., HBSS).

  • Induce Stress (Optional):

    • If studying induced peroxynitrite production, replace the wash buffer with medium containing the stimulus of interest and incubate for the desired duration.

  • Prepare Staining Solution (this compound):

    • Immediately before imaging, dilute the 5 mM this compound stock solution in the imaging medium to a final working concentration of 5 µM.

  • Cell Staining (this compound) and Imaging:

    • Add the this compound working solution to the cells.

    • Immediately place the dish on the fluorescence microscope stage.

    • Acquire images in the green channel (for MitoTracker™ Green FM, Ex/Em: ~490/516 nm) and the red channel (for this compound, Ex/Em: ~570/630 nm).

Protocol 2: Co-staining of ONOO⁻ (this compound) and Mitochondrial Membrane Potential (TMRE)

This protocol is designed to investigate the relationship between peroxynitrite levels and mitochondrial depolarization.

Materials:

  • This compound

  • Tetramethylrhodamine, Ethyl Ester (TMRE)

  • Anhydrous DMSO

  • Live-cell imaging medium

  • Cells cultured on glass-bottom dishes or coverslips

Procedure:

  • Prepare Stock Solutions:

    • Prepare a 1 mM stock solution of TMRE in anhydrous DMSO. Aliquot and store at -20°C.

    • Prepare a 5 mM stock solution of this compound in anhydrous DMSO. Aliquot and store at -20°C.

  • Prepare Staining Solution (TMRE):

    • Dilute the 1 mM TMRE stock solution in pre-warmed (37°C) imaging medium to a final working concentration of 5-50 nM. The concentration should be low enough to avoid quenching effects.

  • Cell Staining (TMRE):

    • Remove the culture medium and add the TMRE staining solution.

    • Incubate for 15-30 minutes at 37°C. It is important that the TMRE-containing medium remains on the cells during imaging to maintain equilibrium.

  • Induce Stress (Optional):

    • If applicable, add the stress-inducing agent directly to the TMRE-containing medium on the cells.

  • Prepare Staining Solution (this compound):

    • Dilute the 5 mM this compound stock solution to a final concentration of 5 µM in the TMRE-containing medium that is already on the cells. Mix gently.

  • Imaging:

    • Immediately begin image acquisition.

    • Capture fluorescence in the red channel for TMRE (Ex/Em: ~549/573 nm) and the far-red channel for this compound (Ex/Em: ~570/630 nm). Use narrow bandpass filters to minimize spectral bleed-through, although some overlap is expected. Sequential scanning is highly recommended.

Data Analysis and Interpretation

  • Co-localization Analysis : Use image analysis software (e.g., ImageJ/Fiji with the Coloc 2 plugin) to quantify the degree of overlap between the this compound signal and the signal from the other mitochondrial dye. A high degree of co-localization confirms that the detected peroxynitrite is of mitochondrial origin.

  • Intensity Correlation : Correlate the fluorescence intensity of this compound with the intensity of the co-stain. For example, an inverse correlation between this compound (high intensity) and TMRE (low intensity) would suggest that peroxynitrite production is associated with mitochondrial membrane depolarization.

  • Morphological Analysis : When co-staining with a dye like MitoTracker™ Green FM, assess changes in mitochondrial morphology (e.g., fragmentation vs. fused networks) in cells with high this compound signal.

This compound Reaction Pathway

The following diagram illustrates the fundamental mechanism of this compound, where the non-fluorescent probe reacts with peroxynitrite to yield a fluorescent product.

MitoPN This compound (Non-Fluorescent) Product Fluorescent Product MitoPN->Product Reaction ONOO Peroxynitrite (ONOO⁻) ONOO->Product Mitochondrion Mitochondrion Product->Mitochondrion Localization

Caption: Mechanism of this compound fluorescence upon reaction with peroxynitrite.

Troubleshooting

ProblemPossible CauseSolution
High background fluorescence Dye concentration is too high.Optimize dye concentration by performing a titration. Reduce the working concentration.
Incomplete removal of dye solution.Ensure thorough but gentle washing steps between dye loading and imaging.
Weak or no signal Low mitochondrial activity or membrane potential.Use a positive control (e.g., healthy, actively respiring cells) to ensure the dye is working.
Incorrect filter sets used for imaging.Verify that the excitation and emission filters match the spectral properties of the dyes.
Photobleaching.Minimize exposure time and excitation light intensity. Use an anti-fade reagent if imaging fixed cells.
Spectral bleed-through Emission spectra of the two dyes are too close.Use dyes with better spectral separation. Perform sequential image acquisition rather than simultaneous. Use linear unmixing if available.
Cell toxicity or altered morphology Dye concentration is too high or incubation is too long.Reduce dye concentration and/or incubation time. Confirm cell health with a viability assay like Trypan Blue.

References

Application Notes and Protocols for Mito-PN in Mitochondrial Peroxynitrite Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mito-PN is a fluorescent probe specifically designed for the detection of peroxynitrite (ONOO⁻) within the mitochondria of living cells. Peroxynitrite is a highly reactive nitrogen species (RNS) formed from the rapid reaction between superoxide (B77818) radicals (O₂⁻) and nitric oxide (NO). The overproduction of mitochondrial peroxynitrite is implicated in a variety of pathological conditions, including neurodegenerative diseases, cardiovascular disorders, and drug-induced toxicity. This compound provides a valuable tool for researchers to investigate the role of mitochondrial peroxynitrite in these processes.

Initially, this compound is a non-fluorescent molecule. In the presence of peroxynitrite, the probe undergoes an oxidation reaction that cleaves its spirolactone ring, resulting in a significant increase in fluorescence.[1] This "turn-on" response allows for the sensitive and selective detection of peroxynitrite. This compound is engineered to specifically accumulate in the mitochondria, enabling the targeted investigation of this critical subcellular compartment.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the use of this compound.

ParameterValueReference
Stock Solution Solvent Dimethyl sulfoxide (B87167) (DMSO)[2]
Recommended Stock Concentration 1-5 mM[2]
Typical Working Concentration 5 µM[1]
Excitation Wavelength (approx.) 570 nm[1]
Emission Wavelength (approx.) 630 nm
Fluorescence Enhancement ~40-fold
Response Time < 5 seconds

Experimental Protocols

I. Preparation of this compound Stock Solution

Materials:

  • This compound solid probe

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Microcentrifuge tubes

  • Vortex mixer

Protocol:

  • Allow the vial containing the solid this compound probe to equilibrate to room temperature before opening to prevent moisture condensation.

  • Prepare a 1 mM stock solution by dissolving the appropriate amount of this compound in anhydrous DMSO. For example, for a compound with a molecular weight of 500 g/mol , dissolve 0.5 mg in 1 mL of DMSO.

  • Vortex the solution thoroughly until the probe is completely dissolved.

  • Aliquot the stock solution into smaller volumes in microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C, protected from light.

II. Live Cell Imaging of Mitochondrial Peroxynitrite

Materials:

  • Cells of interest cultured on glass-bottom dishes or chamber slides suitable for microscopy

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS) or other suitable imaging buffer (e.g., Hank's Balanced Salt Solution - HBSS)

  • This compound stock solution (1 mM in DMSO)

  • Peroxynitrite inducer (e.g., SIN-1) or inhibitor (e.g., uric acid) for positive and negative controls (optional)

  • Confocal microscope with appropriate filter sets

Protocol:

  • Cell Seeding: Seed the cells on a suitable imaging plate and culture them until they reach the desired confluency (typically 50-70%).

  • Preparation of Working Solution: On the day of the experiment, dilute the 1 mM this compound stock solution to a final working concentration of 5 µM in pre-warmed serum-free medium or imaging buffer. For example, add 5 µL of 1 mM this compound stock solution to 1 mL of medium.

  • Cell Staining:

    • Remove the culture medium from the cells.

    • Wash the cells once with pre-warmed PBS.

    • Add the 5 µM this compound working solution to the cells.

    • Incubate the cells for 15-30 minutes at 37°C in a CO₂ incubator, protected from light.

  • (Optional) Induction/Inhibition of Peroxynitrite:

    • For positive control experiments, treat the cells with a peroxynitrite inducer (e.g., 10 µM SIN-1) for a specified time before or during this compound staining.

    • For negative control or specificity experiments, pre-treat cells with a peroxynitrite scavenger (e.g., 100 µM uric acid) before adding the inducer and the probe.

  • Imaging:

    • After incubation, gently wash the cells twice with pre-warmed imaging buffer to remove any excess probe.

    • Add fresh, pre-warmed imaging buffer to the cells.

    • Immediately proceed to image the cells using a confocal microscope.

    • Acquire images using an excitation wavelength around 570 nm and collect the emission signal around 630 nm.

    • It is advisable to co-stain with a mitochondrial marker (e.g., MitoTracker Green) to confirm the probe's localization, especially during initial experiments.

Signaling Pathway and Experimental Workflow

The detection of mitochondrial peroxynitrite with this compound is central to studying cellular oxidative stress. Peroxynitrite is formed by the reaction of superoxide and nitric oxide, which are produced by various enzymatic and non-enzymatic sources within the cell, particularly in the mitochondria.

Mito_PN_Workflow This compound Experimental Workflow cluster_prep Preparation cluster_cell_culture Cell Culture & Staining cluster_treatment Experimental Treatment (Optional) cluster_imaging Data Acquisition prep_stock Prepare 1 mM this compound Stock in DMSO prep_working Dilute to 5 µM Working Solution in Medium prep_stock->prep_working seed_cells Seed Cells on Imaging Plate stain_cells Incubate Cells with 5 µM this compound seed_cells->stain_cells wash_cells Wash to Remove Excess Probe stain_cells->wash_cells inducer Add Peroxynitrite Inducer (e.g., SIN-1) stain_cells->inducer inhibitor Add Peroxynitrite Scavenger (e.g., Uric Acid) stain_cells->inhibitor confocal Image with Confocal Microscope (Ex: ~570 nm, Em: ~630 nm) wash_cells->confocal inducer->wash_cells inhibitor->wash_cells analysis Analyze Fluorescence Intensity confocal->analysis

Caption: Experimental workflow for mitochondrial peroxynitrite detection.

The following diagram illustrates the simplified signaling pathway leading to peroxynitrite formation and its detection by this compound.

Peroxynitrite_Pathway This compound Mechanism of Action cluster_cellular Cellular Environment cluster_mitochondrion Mitochondrion cluster_detection Detection ETC Electron Transport Chain Superoxide Superoxide (O₂⁻) ETC->Superoxide NOS Nitric Oxide Synthase NO Nitric Oxide (NO) NOS->NO Peroxynitrite Peroxynitrite (ONOO⁻) Superoxide->Peroxynitrite NO->Peroxynitrite MitoPN_inactive This compound (Non-fluorescent) Peroxynitrite->MitoPN_inactive Oxidation MitoPN_active Oxidized this compound (Fluorescent) MitoPN_inactive->MitoPN_active Fluorescence Fluorescence Signal (Em: ~630 nm) MitoPN_active->Fluorescence

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Mitochondrial Staining and Reducing Background Fluorescence

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals minimize background fluorescence when using mitochondrial-targeted fluorescent probes. While the specific probe "Mito-PN" is not widely documented, the principles and protocols outlined here are applicable to a broad range of mitochondrial probes, with specific examples referencing the commonly used mitochondrial superoxide (B77818) indicator, MitoSOX.

Troubleshooting Guide: High Background Fluorescence

High background fluorescence can obscure the specific signal from your mitochondrial probe, leading to poor image quality and inaccurate quantification. The following guide addresses common causes and provides actionable solutions.

Potential Cause Recommended Solution
Excess Probe Concentration Titrate the probe concentration to find the optimal balance between signal and background. Start with the manufacturer's recommended concentration and test several dilutions below and above this point.[1][2][3][4]
Probe Aggregation Ensure the probe is fully dissolved in a high-quality solvent like DMSO before diluting into aqueous buffer. Vortex thoroughly. Aggregates can lead to punctate, non-specific staining.
Non-specific Binding - Washing: After incubation with the probe, wash cells 2-3 times with a buffered saline solution (e.g., PBS or HBSS) to remove unbound probe.[1] - Blocking: For immunofluorescence applications, use a blocking agent like bovine serum albumin (BSA) or serum from the same species as the secondary antibody to reduce non-specific protein interactions.[4][5]
Cellular Autofluorescence - Control Samples: Always include an unstained control (cells only) to assess the level of natural autofluorescence.[6][7] - Choice of Fluorophore: If autofluorescence is high in a particular channel (e.g., green), consider using a probe that excites and emits in the red or far-red spectrum, where cellular autofluorescence is typically lower.[1][7] - Specialized Media: Image cells in a phenol (B47542) red-free medium or a specialized low-background imaging medium like Gibco FluoroBrite DMEM.[1]
Suboptimal Imaging Parameters - Exposure/Gain Settings: Minimize exposure time and detector gain to the lowest levels that still provide a clear signal from the specifically stained mitochondria. - Confocal Microscopy: If available, use a confocal microscope to optically section the sample and reject out-of-focus light, which significantly reduces background.[7]
Inefficient Probe Targeting Inefficient targeting of the fluorophore can result in a cytosolic haze.[8] Ensure that the probe is properly handled and that the cells are healthy, as mitochondrial membrane potential, which is often necessary for probe accumulation, can be compromised in unhealthy cells.
Contaminated Reagents or Media Use fresh, high-purity reagents and sterile, filtered buffers. Contaminants in media or buffers can be fluorescent and contribute to background.

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take to troubleshoot high background fluorescence?

A1: The first step is to include the proper controls. An unstained sample will reveal the extent of autofluorescence, while a sample treated with the vehicle (e.g., DMSO) will show the effect of the solvent.[6][7] Optimizing the probe concentration by performing a titration is also a critical initial step to ensure you are not oversaturating the sample.[1][2][3][4]

Q2: My background looks like a diffuse haze across the entire cell. What is the likely cause?

A2: A diffuse, hazy background often indicates either an excessively high probe concentration, leading to non-specific binding throughout the cell, or inefficient localization of the probe to the mitochondria, resulting in a cytosolic signal.[8] Try reducing the probe concentration and ensuring your cells are healthy with good mitochondrial membrane potential.

Q3: Can my cell culture medium affect background fluorescence?

A3: Yes, some components in standard cell culture media, such as phenol red, riboflavin, and tryptophan, are fluorescent and can contribute significantly to background noise.[1] For live-cell imaging, it is best to replace the culture medium with an optically clear, buffered saline solution (like HBSS) or a specialized low-background imaging medium just before imaging.[1]

Q4: How can I distinguish between true mitochondrial signal and non-specific aggregates?

A4: True mitochondrial staining should appear as distinct, well-defined structures (tubular or punctate) that co-localize with a known mitochondrial marker (e.g., MitoTracker Green or an antibody against a mitochondrial protein like TOM20). Non-specific aggregates often appear as bright, irregularly shaped puncta that are randomly distributed and do not co-localize with mitochondrial markers. Ensure your probe is well-solubilized to prevent aggregation.

Q5: Does the health of my cells matter when staining mitochondria?

A5: Absolutely. Many mitochondrial probes, particularly cationic dyes, accumulate in the mitochondria based on the mitochondrial membrane potential. If cells are unhealthy, stressed, or dying, their membrane potential can be compromised, leading to poor probe accumulation and weaker specific signals, which can be masked by background fluorescence.

Experimental Protocols

Detailed Protocol for Staining Live Cells with a Mitochondrial Probe (e.g., MitoSOX Red)

This protocol provides a general framework for staining live cells to detect mitochondrial superoxide. Parameters should be optimized for your specific cell type and experimental conditions.

Materials:

  • Mitochondrial probe (e.g., MitoSOX Red)

  • Anhydrous DMSO

  • Live-cell imaging medium (e.g., pre-warmed HBSS or phenol red-free medium)

  • Cultured cells on glass-bottom dishes or coverslips

  • Positive and negative controls (e.g., Antimycin A to induce mitochondrial superoxide)

Procedure:

  • Prepare Probe Stock Solution: Dissolve the lyophilized probe in high-quality, anhydrous DMSO to create a concentrated stock solution (e.g., 1-5 mM). Mix well by vortexing. Store any unused stock solution according to the manufacturer's instructions, typically desiccated and protected from light at -20°C.

  • Prepare Working Solution: On the day of the experiment, dilute the stock solution into pre-warmed live-cell imaging medium to the final working concentration. A typical starting concentration for MitoSOX is 2-5 µM.[9] It is critical to optimize this concentration for your cell type.

  • Cell Preparation: Grow cells to a suitable confluency (typically 60-80%) on a vessel appropriate for microscopy. Ensure cells are healthy and free of contamination.

  • Probe Loading:

    • Remove the culture medium from the cells.

    • Wash the cells once with pre-warmed imaging medium.

    • Add the probe working solution to the cells and ensure the entire surface is covered. .

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for the recommended time, typically 10-30 minutes for probes like MitoSOX.[10] Protect the cells from light during this incubation period.

  • Washing: After incubation, remove the probe-containing medium and wash the cells 2-3 times with fresh, pre-warmed imaging medium to remove any unbound probe.[1]

  • Imaging: Immediately image the cells using a fluorescence microscope equipped with the appropriate filter sets for the chosen probe. For MitoSOX, excitation is typically around 510-514 nm and emission is captured around 580-590 nm.[10]

  • Controls: Always image parallel samples, including:

    • Unstained cells to assess autofluorescence.

    • Cells treated with a vehicle control (e.g., DMSO).

    • A positive control (e.g., cells treated with a known inducer of mitochondrial ROS) to confirm the probe is working as expected.

Visual Guides

Signaling Pathway and Troubleshooting Logic

cluster_0 Problem: High Background Fluorescence cluster_1 Primary Causes cluster_2 Troubleshooting Steps cluster_3 Outcome High Background High Background Probe_Concentration Excess Probe Concentration High Background->Probe_Concentration Non_Specific_Binding Non-Specific Binding High Background->Non_Specific_Binding Autofluorescence Cellular Autofluorescence High Background->Autofluorescence Titrate Titrate Probe Concentration Probe_Concentration->Titrate Solution Wash Improve Wash Steps Non_Specific_Binding->Wash Solution Controls Use Controls & Change Channel Autofluorescence->Controls Solution Reduced_Background Clear Signal, Low Background Titrate->Reduced_Background Wash->Reduced_Background Controls->Reduced_Background

Caption: Troubleshooting workflow for high background fluorescence.

Experimental Workflow for Mitochondrial Staining

A 1. Prepare Cells (Plate on glass-bottom dish) C 3. Load Probe (Incubate cells with probe) A->C Add B 2. Prepare Probe (Dilute to working conc.) B->C D 4. Wash Cells (Remove unbound probe) C->D E 5. Image Sample (Fluorescence Microscopy) D->E F 6. Analyze Data (Quantify signal) E->F

Caption: General experimental workflow for live-cell mitochondrial staining.

References

Technical Support Center: Optimizing Signal-to-Noise Ratio in Mito-PN Imaging

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Mito-PN imaging. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to help improve the signal-to-noise ratio (SNR) in their mitochondrial imaging experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of low signal-to-noise ratio in this compound imaging?

A low signal-to-noise ratio in fluorescence microscopy, including this compound imaging, can stem from a combination of factors. The most common culprits include high background fluorescence, low signal intensity from the probe, phototoxicity, and photobleaching.[1][2][3] High background can be caused by cellular autofluorescence or non-specific binding of the fluorescent probe.[2][4] Conversely, a weak signal may result from using a suboptimal probe concentration, inefficient labeling, or issues with the imaging setup.

Q2: How does phototoxicity affect my this compound imaging results and the signal-to-noise ratio?

Phototoxicity can significantly compromise the integrity of your data and the health of your cells. Excessive light exposure can induce cellular stress, leading to morphological changes in mitochondria, such as a transition from a tubular to a spherical shape, and a reduction in cristae. These changes are not representative of the true biological state and can lead to misleading results. Furthermore, phototoxicity can impact the mitochondrial membrane potential, which may affect the localization and fluorescence of certain mitochondrial probes. From an imaging perspective, phototoxicity can contribute to increased background noise and a decreased signal as the cells become unhealthy.

Q3: What are the key differences between phototoxicity and photobleaching?

While often occurring together, phototoxicity and photobleaching are distinct phenomena. Phototoxicity refers to the damaging effect of light on living cells, often mediated by the production of reactive oxygen species (ROS) by excited fluorophores. This can lead to cellular dysfunction and death. Photobleaching, on the other hand, is the irreversible photochemical destruction of a fluorescent molecule (fluorophore), causing it to lose its ability to fluoresce. This results in a progressive decrease in the fluorescent signal over time with continued exposure to excitation light. Both phenomena are exacerbated by high-intensity illumination and prolonged exposure.

Q4: Are there newer mitochondrial probes available that offer a better signal-to-noise ratio than traditional dyes?

Yes, novel fluorescent probes are continuously being developed to offer improved performance for mitochondrial imaging. For instance, some newer probes are designed to be resistant to high-intensity illumination, providing more accurate targeting and a high signal-to-noise ratio in super-resolution microscopy. Probes like PKmito dyes have been shown to exhibit low background, high photostability, and reduced phototoxicity, making them well-suited for extended live-cell imaging of mitochondria. Red-emitting probes have also been developed with ultrahigh signal-to-noise ratios, suitable for two-photon microscopy.

Troubleshooting Guides

Guide 1: High Background Fluorescence

High background fluorescence is a common issue that can significantly reduce the signal-to-noise ratio. Use this guide to identify and address the source of the high background.

Problem: The entire field of view, including areas without cells, appears bright.

Possible Cause Troubleshooting Step
Autofluorescence Image an unstained control sample using the same imaging parameters. If the unstained sample is fluorescent, you are likely dealing with autofluorescence from the cells or culture medium.
Contaminated Optics or Immersion Oil Clean the objective lens and other optical components. Use fresh, high-quality immersion oil.
Suboptimal Filter Sets Ensure that your filter sets are appropriate for the excitation and emission spectra of your this compound probe to minimize bleed-through.

Problem: The background signal is high only in the areas containing cells.

Possible Cause Troubleshooting Step
Non-specific Probe Binding Optimize the probe concentration by performing a titration experiment to find the lowest concentration that still provides a strong signal. Increase the number and duration of washing steps after probe incubation to remove unbound probe.
Probe Aggregation Ensure the this compound probe is fully dissolved in a suitable solvent like DMSO before diluting it in the imaging medium. Some probes may be prone to crystallization, so proper preparation is crucial.
High Probe Concentration Reduce the concentration of the this compound probe. High concentrations can lead to increased non-specific binding and background.
Guide 2: Weak Fluorescent Signal

A weak fluorescent signal can make it difficult to distinguish your target from the background noise. This guide will help you enhance the signal from your this compound probe.

Possible Cause Troubleshooting Step
Suboptimal Probe Concentration Perform a concentration titration to determine the optimal probe concentration that yields the brightest signal without causing toxicity or high background.
Insufficient Incubation Time Optimize the incubation time to ensure the probe has sufficient time to accumulate in the mitochondria.
Photobleaching Reduce the excitation light intensity and/or the exposure time. Use a more photostable probe if available. Consider using an anti-fade reagent in your mounting medium for fixed-cell imaging.
Incorrect Imaging Settings Ensure the objective lens has a high numerical aperture (NA) for efficient light collection. Check that the excitation and emission filters are correctly matched to the probe's spectra.
Cell Health Issues Ensure your cells are healthy and have a robust mitochondrial membrane potential, as many mitochondrial probes rely on it for accumulation.

Experimental Protocols

Protocol 1: Optimizing this compound Probe Concentration

This protocol describes a general workflow for determining the optimal concentration of a this compound probe to maximize the signal-to-noise ratio.

  • Cell Seeding: Plate your cells on a suitable imaging dish or plate at a density that will result in 50-70% confluency on the day of the experiment.

  • Prepare Probe Dilutions: Prepare a series of dilutions of your this compound probe in pre-warmed imaging medium. A typical starting point is a 2-fold dilution series ranging from 10 nM to 500 nM.

  • Probe Incubation: Remove the culture medium from the cells and wash once with pre-warmed PBS. Add the different concentrations of the this compound probe to the cells and incubate for the recommended time (typically 15-30 minutes) at 37°C.

  • Washing: After incubation, remove the probe-containing medium and wash the cells 2-3 times with pre-warmed imaging medium or PBS to remove any unbound probe.

  • Imaging: Image the cells using a fluorescence microscope with the appropriate filter sets. Use consistent imaging settings (e.g., excitation intensity, exposure time) for all concentrations.

  • Analysis: Quantify the mean fluorescence intensity of the mitochondria and the background for each concentration. The optimal concentration will be the one that provides the highest signal-to-background ratio without signs of cellular toxicity.

Visualizations

TroubleshootingWorkflow Troubleshooting Low Signal-to-Noise Ratio Start Low SNR Observed CheckControls Image Unstained Control Start->CheckControls HighAutofluorescence High Autofluorescence? CheckControls->HighAutofluorescence AutofluorescenceSolutions Reduce Autofluorescence: - Use autofluorescence quencher - Change imaging medium - Use longer wavelength probe HighAutofluorescence->AutofluorescenceSolutions Yes LowSignalIssue Weak Signal or High Background HighAutofluorescence->LowSignalIssue No AutofluorescenceSolutions->LowSignalIssue OptimizeConcentration Optimize Probe Concentration (Titration Experiment) LowSignalIssue->OptimizeConcentration OptimizeIncubation Optimize Incubation Time OptimizeConcentration->OptimizeIncubation OptimizeWashing Improve Washing Steps OptimizeIncubation->OptimizeWashing CheckImagingSettings Review Imaging Settings OptimizeWashing->CheckImagingSettings ReducePhototoxicity Minimize Phototoxicity/ Photobleaching CheckImagingSettings->ReducePhototoxicity ImagingSolutions Adjust Settings: - Lower laser power - Reduce exposure time - Use sensitive detector ReducePhototoxicity->ImagingSolutions FinalCheck SNR Improved? ImagingSolutions->FinalCheck End Proceed with Experiment FinalCheck->End Yes Reassess Re-evaluate Protocol FinalCheck->Reassess No Reassess->Start

Caption: A workflow for troubleshooting low signal-to-noise ratio in this compound imaging.

ExperimentalWorkflow Optimizing this compound Staining Protocol cluster_prep Preparation cluster_staining Staining cluster_imaging Imaging & Analysis CellSeeding Seed Cells on Imaging Plate PrepareProbe Prepare Serial Dilutions of this compound Probe CellSeeding->PrepareProbe Incubate Incubate Cells with Different Probe Concentrations PrepareProbe->Incubate Wash Wash to Remove Unbound Probe Incubate->Wash AcquireImages Acquire Images with Consistent Settings Wash->AcquireImages AnalyzeSNR Analyze Signal-to-Noise Ratio AcquireImages->AnalyzeSNR DetermineOptimal Determine Optimal Concentration AnalyzeSNR->DetermineOptimal

Caption: A streamlined workflow for optimizing the this compound probe staining protocol.

References

Technical Support Center: Optimizing Mito-PN Fluorescence

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the fluorescence signal intensity of Mito-PN, a fluorescent probe for detecting mitochondrial peroxynitrite.

Troubleshooting Guide

Users may encounter several issues during their experiments with this compound. This guide provides solutions to common problems in a question-and-answer format.

Q1: Why is my this compound fluorescence signal weak or absent?

A weak or no signal can be frustrating. Here are several potential causes and their solutions:

Potential Cause Recommendation
Suboptimal Probe Concentration The concentration of this compound may be too low. It is recommended to perform a titration to find the optimal concentration for your specific cell type and experimental conditions. A starting concentration of 5 µM can be a good reference point.[1]
Insufficient Incubation Time The probe may not have had enough time to accumulate in the mitochondria. While this compound has a fast response time to peroxynitrite (<5 seconds)[1], sufficient incubation is needed for mitochondrial localization. Try extending the incubation period.
Low Peroxynitrite Levels The cells may not be producing enough peroxynitrite to be detected. It is advisable to use a positive control, such as cells stimulated with a known peroxynitrite generator (e.g., SIN-1), to confirm that the probe is working correctly.
Incorrect Microscope Filter Sets Ensure that the excitation and emission filters on your microscope are appropriate for this compound. Based on its spectral properties, the emission is at approximately 630 nm.[1]
Photobleaching The fluorescent signal can fade upon exposure to excitation light. To minimize this, reduce the laser power and the exposure time. Using an anti-fade mounting medium can also help preserve the signal.
Cell Health Issues Compromised or unhealthy cells may not exhibit optimal mitochondrial function, leading to poor probe uptake and signal. Ensure your cells are healthy and viable before starting the experiment.

Q2: The background fluorescence is too high, obscuring the specific signal. How can I reduce it?

High background can significantly lower the signal-to-noise ratio. Here are some strategies to minimize it:

Potential Cause Recommendation
Excess Probe Concentration Using too high a concentration of this compound can lead to non-specific binding and high background. Optimize the concentration by performing a titration.
Inadequate Washing Unbound probe in the medium can contribute to background fluorescence. After incubation, wash the cells 2-3 times with a suitable buffer (e.g., PBS or HBSS) to remove excess probe.[2]
Autofluorescence Cells and some culture media components can autofluoresce. To reduce this, you can image the cells in a phenol (B47542) red-free medium or a clear buffered saline solution.[2][3] Using glass-bottom dishes instead of plastic ones can also help reduce background from the vessel itself.[2]
Incorrect Imaging Plane Ensure that you are focused on the correct focal plane containing the cells and their mitochondria. Out-of-focus light can contribute to a hazy background.

Q3: The this compound signal appears to be cytotoxic to my cells. What can I do?

Phototoxicity and chemical toxicity are potential concerns in live-cell imaging. Here’s how to address them:

Potential Cause Recommendation
High Probe Concentration High concentrations of any fluorescent probe can be toxic to cells. Use the lowest possible concentration of this compound that still provides a detectable signal.
Prolonged Incubation Long incubation times can also lead to cytotoxicity. Optimize the incubation time to be as short as possible while still allowing for sufficient probe uptake.
Phototoxicity Excessive exposure to high-intensity light can generate reactive oxygen species and damage cells. To minimize phototoxicity, reduce the laser power, use the shortest possible exposure time, and limit the duration of imaging.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a fluorescent probe designed to detect peroxynitrite (ONOO⁻) specifically within the mitochondria of living cells. Its chemical structure is based on a spirolactone ring. In its native state, the probe is non-fluorescent. Upon reaction with peroxynitrite, the spirolactone ring opens, leading to a significant "turn-on" fluorescence response.[1][4] This mechanism allows for the sensitive and specific detection of peroxynitrite.

Q2: What are the spectral properties of this compound?

Upon reaction with peroxynitrite, this compound exhibits an increase in absorption at approximately 570 nm and a fluorescence emission maximum at around 630 nm.[1]

Q3: What is the recommended starting concentration and incubation time for this compound?

A recommended starting point for this compound concentration is 5 µM.[1] The optimal incubation time can vary depending on the cell type and experimental conditions, but a general guideline is 15-30 minutes. However, it is crucial to optimize both the concentration and incubation time for your specific experimental setup to achieve the best signal-to-noise ratio while minimizing potential cytotoxicity.

Q4: How fast is the response of this compound to peroxynitrite?

This compound exhibits a very fast response, with fluorescence developing in less than 5 seconds after reacting with peroxynitrite.[1] This rapid kinetic allows for the real-time detection of this highly reactive and short-lived molecule.

Q5: Can I use this compound for quantitative measurements?

This compound is primarily a "turn-on" probe, meaning its fluorescence intensity increases upon reaction with peroxynitrite. While it can be used for semi-quantitative analysis by comparing fluorescence intensities between different experimental groups, absolute quantification of peroxynitrite concentrations can be challenging due to various factors influencing the signal, such as probe concentration and mitochondrial heterogeneity. For more quantitative measurements, ratiometric probes are often preferred.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for this compound.

Parameter Value Reference
Excitation Wavelength (approx.) ~570 nm[1]
Emission Wavelength ~630 nm[1]
Recommended Starting Concentration 5 µM[1]
Response Time to Peroxynitrite < 5 seconds[1]
Fluorescence Enhancement ~40-fold[1]
Quantum Yield Not specified in the search results.
Extinction Coefficient Not specified in the search results.

Experimental Protocols

Detailed Protocol for Live-Cell Imaging of Mitochondrial Peroxynitrite with this compound

This protocol provides a general guideline for using this compound. Optimization may be required for specific cell types and experimental conditions.

1. Reagent Preparation:

  • Prepare a stock solution of this compound (e.g., 1 mM) in high-quality, anhydrous DMSO.
  • Store the stock solution at -20°C, protected from light and moisture.
  • On the day of the experiment, dilute the stock solution to the desired working concentration (e.g., 5 µM) in a pre-warmed, serum-free culture medium or a suitable buffer like HBSS.

2. Cell Preparation:

  • Plate the cells on a suitable imaging dish (e.g., glass-bottom dishes) and allow them to adhere and grow to the desired confluency.
  • Ensure the cells are healthy and in the logarithmic growth phase.

3. Probe Loading:

  • Remove the culture medium from the cells.
  • Wash the cells once with a pre-warmed buffer (e.g., PBS).
  • Add the this compound working solution to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator. Protect the cells from light during incubation.

4. Washing:

  • After incubation, remove the probe-containing medium.
  • Wash the cells 2-3 times with a pre-warmed buffer or imaging medium to remove any unbound probe.

5. Imaging:

  • Image the cells using a fluorescence microscope (e.g., confocal or widefield) equipped with appropriate filter sets for this compound (Excitation ~570 nm, Emission ~630 nm).
  • To minimize phototoxicity and photobleaching, use the lowest possible laser power and exposure time that provides a good signal.
  • For time-lapse imaging, acquire images at the desired intervals.

6. (Optional) Positive Control:

  • To confirm the probe's responsiveness, you can treat a separate set of cells with a peroxynitrite generator (e.g., SIN-1) during or after probe loading and compare the fluorescence signal to untreated cells.

Visualizations

Mito_PN_Signaling_Pathway MitoPN_inactive This compound (Non-fluorescent) Spirolactone Form MitoPN_active This compound (Fluorescent) Ring-Opened Form MitoPN_inactive->MitoPN_active Spirolactone Ring Opening Peroxynitrite Peroxynitrite (ONOO⁻) in Mitochondria Peroxynitrite->MitoPN_inactive Reacts with Fluorescence Fluorescence Emission (~630 nm) MitoPN_active->Fluorescence Emits

Caption: Mechanism of this compound fluorescence activation by peroxynitrite.

Experimental_Workflow start Start prep_cells Prepare Cells (Plate on imaging dish) start->prep_cells prep_probe Prepare this compound Working Solution prep_cells->prep_probe load_probe Load Cells with this compound (15-30 min incubation) prep_probe->load_probe wash Wash Cells (2-3 times) to remove unbound probe load_probe->wash image Fluorescence Microscopy (Ex: ~570nm, Em: ~630nm) wash->image analyze Image Analysis image->analyze end End analyze->end

Caption: Experimental workflow for using this compound in live-cell imaging.

References

Technical Support Center: Mito-PN Cytotoxicity Assessment in Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers using Mito-PN to assess cytotoxicity in cell lines.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a fluorescent dye designed for the detection of peroxynitrite (ONOO-), a reactive nitrogen species, within biological systems.[1] It exhibits a rapid response time, with its fluorescence emission at approximately 630 nm increasing significantly upon reaction with ONOO-.[1] While its primary use is as a fluorescent probe, it is crucial to assess its potential cytotoxicity to determine the optimal, non-toxic concentration for live-cell imaging experiments.

Q2: What are the common methods to assess the cytotoxicity of a compound like this compound?

Several colorimetric, fluorometric, and luminescent assays are available to evaluate cell viability and cytotoxicity. The choice of assay can depend on the cell type, experimental endpoint, and available equipment. Common methods include:

  • MTT Assay: This colorimetric assay measures the metabolic activity of cells. Mitochondrial dehydrogenases in viable cells convert the yellow tetrazolium salt (MTT) into purple formazan (B1609692) crystals.[2][3]

  • WST-1 Assay: Similar to the MTT assay, this method uses a water-soluble tetrazolium salt that is cleaved by mitochondrial dehydrogenases to produce a soluble formazan dye.[2]

  • CellTiter-Glo® Luminescent Cell Viability Assay: This assay quantifies ATP, an indicator of metabolically active cells. The amount of ATP is proportional to the number of viable cells.

  • Neutral Red (NR) Uptake Assay: This assay is based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.

  • LDH Release Assay: This assay measures the amount of lactate (B86563) dehydrogenase (LDH) released into the culture medium from damaged cells, which is an indicator of cytotoxicity.

Q3: At what concentration should I test this compound for cytotoxicity?

It is recommended to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50). A typical starting point for a new compound might involve a serial dilution over a broad range (e.g., from nanomolar to micromolar concentrations). For a fluorescent probe like this compound, the goal is to identify the highest concentration that does not significantly impact cell viability over the desired experimental timeframe.

Q4: How long should I incubate the cells with this compound before assessing cytotoxicity?

The incubation time should reflect the intended experimental conditions for its use as a probe. Typical incubation times for cytotoxicity assays range from 24 to 72 hours. However, for a probe that is used for short-term imaging, it may be relevant to assess cytotoxicity at earlier time points as well (e.g., 2, 4, or 6 hours).

Troubleshooting Guide

This guide addresses common issues that may arise during the assessment of this compound cytotoxicity.

Problem Possible Cause(s) Suggested Solution(s)
High background signal in fluorescence-based assays - Autofluorescence of this compound at the assay wavelength.- Contamination of reagents or culture medium.- Run a control with this compound in cell-free medium to quantify its intrinsic fluorescence.- Use fresh, high-quality reagents and media.- Ensure the chosen assay's excitation/emission spectra do not overlap significantly with this compound.
Inconsistent results between replicate wells - Uneven cell seeding.- Pipetting errors.- Edge effects in the microplate.- Ensure a single-cell suspension before seeding.- Use calibrated pipettes and proper pipetting technique.- Avoid using the outer wells of the microplate, or fill them with a buffer to maintain humidity.
Low signal-to-noise ratio in viability assays - Low cell number.- Suboptimal assay incubation time.- Inappropriate assay for the cell line.- Optimize cell seeding density.- Perform a time-course experiment to determine the optimal assay endpoint.- Try a different viability assay that may be more sensitive for your specific cell line.
Unexpectedly high cytotoxicity - this compound is inherently toxic to the specific cell line.- Solvent (e.g., DMSO) toxicity.- Contamination of the this compound stock.- Perform a dose-response curve to determine the IC50.- Ensure the final concentration of the solvent in the culture medium is below the toxic threshold (typically <0.5% for DMSO).- Use a fresh, validated stock of this compound.
No apparent cytotoxicity at high concentrations - The cell line is resistant to this compound.- Insufficient incubation time.- Inactive this compound.- Extend the incubation period (e.g., up to 72 hours).- Include a positive control for cytotoxicity (e.g., a known cytotoxic agent) to validate the assay.- Verify the activity of this compound by testing its fluorescent response to a known ONOO- generator.

Experimental Protocols

General Protocol for Cytotoxicity Assessment using MTT Assay

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound, e.g., DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control and plot the results to determine the IC50 value.

Data Presentation

Table 1: Comparison of Common Cytotoxicity Assays

AssayPrincipleAdvantagesDisadvantages
MTT Conversion of tetrazolium salt to formazan by mitochondrial dehydrogenases.Inexpensive, well-established.Requires a solubilization step, can be toxic to cells.
WST-1 Cleavage of a water-soluble tetrazolium salt to a soluble formazan.No solubilization step, less toxic than MTT.More expensive than MTT.
CellTiter-Glo® Luminescent measurement of ATP levels.High sensitivity, fast.Requires a luminometer, more expensive.
Neutral Red Uptake of dye into the lysosomes of viable cells.Inexpensive, good for detecting lysosomal damage.Can be influenced by changes in lysosomal pH.
LDH Release Measurement of lactate dehydrogenase released from damaged cells.Good for assessing membrane integrity.Less sensitive for early-stage cytotoxicity.

Visualizations

experimental_workflow Experimental Workflow for this compound Cytotoxicity Assessment cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture cell_seeding Cell Seeding in 96-well Plate cell_culture->cell_seeding mito_pn_prep This compound Stock Preparation treatment Treatment with this compound Serial Dilutions mito_pn_prep->treatment cell_seeding->treatment incubation Incubation (24-72h) treatment->incubation viability_assay Cell Viability Assay (e.g., MTT) incubation->viability_assay readout Measure Absorbance/Fluorescence/Luminescence viability_assay->readout calculation Calculate % Viability vs. Control readout->calculation ic50 Determine IC50 calculation->ic50

Caption: Workflow for assessing this compound cytotoxicity.

troubleshooting_logic Troubleshooting Logic for Unexpected Cytotoxicity start Unexpectedly High Cytotoxicity Observed check_solvent Check Solvent Control Viability start->check_solvent solvent_ok Solvent Viability > 95%? check_solvent->solvent_ok check_positive_control Check Positive Control Activity solvent_ok->check_positive_control Yes conclusion_solvent Conclusion: Solvent toxicity is the likely issue. Reduce solvent concentration. solvent_ok->conclusion_solvent No positive_control_ok Positive Control Shows Expected Toxicity? check_positive_control->positive_control_ok check_concentration Review this compound Concentration and Purity positive_control_ok->check_concentration Yes conclusion_assay Conclusion: Assay may be flawed. Re-evaluate assay protocol and reagents. positive_control_ok->conclusion_assay No concentration_ok Concentration and Purity Verified? check_concentration->concentration_ok conclusion_toxic Conclusion: this compound is likely toxic to the cell line at the tested concentrations. concentration_ok->conclusion_toxic Yes conclusion_compound Conclusion: Issue with this compound stock (e.g., contamination, degradation). Use a fresh stock. concentration_ok->conclusion_compound No

Caption: Decision tree for troubleshooting high cytotoxicity.

signaling_pathway Potential Mechanisms of this compound Induced Cytotoxicity MitoPN This compound Mitochondria Mitochondria MitoPN->Mitochondria ROS Reactive Oxygen Species (ROS) Production Mitochondria->ROS MMP Loss of Mitochondrial Membrane Potential (ΔΨm) Mitochondria->MMP Apoptosis Apoptosis ROS->Apoptosis ATP Decreased ATP Production MMP->ATP ATP->Apoptosis CellDeath Cell Death Apoptosis->CellDeath

Caption: Potential pathways of this compound cytotoxicity.

References

Technical Support Center: Mito-PN Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Mito-PN fluorescence microscopy. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and avoid common artifacts during their experiments.

Frequently Asked Questions (FAQs)

Here are some frequently asked questions about using the this compound probe for detecting mitochondrial peroxynitrite.

Q1: What is this compound and how does it work?

This compound is a fluorescent probe specifically designed to detect peroxynitrite (ONOO⁻) within mitochondria. It features a spirolactone structure that is initially non-fluorescent. Upon reaction with peroxynitrite, the spirolactone ring opens, leading to a significant increase in fluorescence. This "turn-on" mechanism allows for the sensitive and rapid detection of peroxynitrite.[1]

Q2: What are the excitation and emission wavelengths of this compound after reacting with peroxynitrite?

Upon reaction with peroxynitrite, this compound exhibits a fluorescence emission maximum at approximately 630 nm, with an absorption peak around 570 nm.[1]

Q3: How quickly does this compound react with peroxynitrite?

This compound is known for its fast response time, reacting with peroxynitrite in under 5 seconds.[1] This rapid kinetic allows for the real-time tracking of this highly reactive and short-lived species in biological systems.[1]

Q4: Is this compound specific for peroxynitrite?

While this compound is designed for peroxynitrite detection, like many fluorescent probes, its specificity should be carefully validated in your experimental system. It is crucial to run appropriate controls to ensure that the observed fluorescence changes are indeed due to peroxynitrite and not other reactive oxygen species (ROS) or reactive nitrogen species (RNS).

Q5: Can this compound be used for live-cell imaging?

Yes, this compound is designed for use in live-cell imaging to monitor dynamic changes in mitochondrial peroxynitrite levels.

Troubleshooting Guide

Encountering artifacts in fluorescence microscopy is a common challenge. This guide provides solutions to specific issues you might face when using the this compound probe.

Problem Potential Cause Recommended Solution
High Background Fluorescence 1. Excess unbound probe: The concentration of this compound may be too high, leading to nonspecific binding or residual probe in the medium. 2. Autofluorescence: Cells and culture medium components can naturally fluoresce, obscuring the signal from the probe. 3. Contaminated reagents or plasticware: Buffers, media, or culture dishes may be fluorescent.1. Optimize probe concentration: Perform a concentration titration to find the lowest effective concentration that provides a good signal-to-noise ratio. Start with a range of 25-500 nM.[2][3] 2. Thorough washing: After incubation with the probe, wash the cells 2-3 times with a buffered saline solution like PBS to remove any unbound probe. 3. Use phenol (B47542) red-free medium: For live-cell imaging, switch to a phenol red-free medium or an optically clear buffered saline solution during imaging to reduce media-induced background. 4. Use glass-bottom dishes: Image cells in glass-bottom dishes as plastic can be a source of autofluorescence. 5. Run unstained controls: Always include an unstained control (cells only) to assess the level of endogenous autofluorescence.
Weak or No Signal 1. Low probe concentration: The concentration of this compound may be too low for detection. 2. Insufficient incubation time: The probe may not have had enough time to accumulate in the mitochondria. 3. Low peroxynitrite levels: The experimental conditions may not be inducing sufficient peroxynitrite production to be detected. 4. Incorrect filter sets: The excitation and emission filters on the microscope may not be optimal for the reacted this compound probe.1. Increase probe concentration: If the signal is weak, try increasing the concentration of this compound. 2. Optimize incubation time: Test different incubation times, typically ranging from 15 to 60 minutes, to allow for optimal probe loading. 3. Use positive controls: Treat cells with a known inducer of peroxynitrite (e.g., SIN-1) to confirm that the probe is working and can detect its target. 4. Verify filter sets: Ensure you are using appropriate filters for the reacted this compound (Excitation ~570 nm, Emission ~630 nm).
Phototoxicity 1. Excessive light exposure: High-intensity light and/or long exposure times can damage cells, leading to morphological changes and cell death.[4] 2. Short-wavelength excitation: Shorter wavelengths of light carry more energy and are more likely to cause photodamage.1. Minimize light exposure: Use the lowest possible laser power and shortest exposure time that still provides a detectable signal. 2. Use longer wavelength fluorophores: When possible, choose probes with longer excitation wavelengths to reduce phototoxicity. 3. Time-lapse imaging considerations: For long-term imaging, reduce the frequency of image acquisition. 4. Monitor cell health: Observe cell morphology for signs of stress, such as membrane blebbing, vacuole formation, or changes in mitochondrial shape (e.g., from tubular to spherical).
Non-specific Staining or Probe Aggregation 1. Probe precipitation: High concentrations of the probe in aqueous solutions may lead to the formation of aggregates. 2. Nonspecific binding: The probe may bind to cellular structures other than mitochondria.1. Prepare fresh working solutions: Prepare the this compound working solution immediately before use. 2. Ensure proper dissolution: Make sure the probe is fully dissolved in the working solution. Sonication can sometimes help. 3. Optimize concentration: Use the lowest effective concentration to minimize nonspecific binding. 4. Co-localization with a mitochondrial marker: To confirm mitochondrial localization, co-stain with a well-characterized mitochondrial marker (e.g., MitoTracker Green FM) and assess the degree of signal overlap.

Experimental Protocols

Below are detailed methodologies for key experiments involving this compound.

Protocol 1: Live-Cell Imaging of Mitochondrial Peroxynitrite with this compound

This protocol provides a general guideline for staining live cells with this compound and subsequent imaging. Optimization of probe concentration and incubation time is recommended for each cell type and experimental condition.

Materials:

  • This compound probe

  • Anhydrous DMSO

  • Live-cell imaging medium (phenol red-free)

  • Phosphate-Buffered Saline (PBS)

  • Cells cultured on glass-bottom dishes

  • Positive control (e.g., SIN-1, a peroxynitrite donor)

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Prepare a 1 mM stock solution of this compound: Dissolve the lyophilized this compound powder in anhydrous DMSO. Mix well. Store the stock solution in small aliquots at -20°C, protected from light and moisture.

  • Prepare the staining solution: On the day of the experiment, dilute the 1 mM this compound stock solution to the desired final working concentration (e.g., 100-500 nM) in pre-warmed (37°C) live-cell imaging medium.[2][3] It is crucial to prepare this solution fresh.

  • Cell Staining:

    • Grow cells to the desired confluency on glass-bottom dishes.

    • Remove the culture medium and wash the cells once with pre-warmed PBS.

    • Add the pre-warmed staining solution to the cells.

    • Incubate the cells for 15-45 minutes at 37°C in a CO2 incubator, protected from light.[2][3]

  • Washing:

    • Remove the staining solution.

    • Wash the cells 2-3 times with pre-warmed live-cell imaging medium or PBS to remove any unbound probe.

  • Imaging:

    • Add fresh, pre-warmed live-cell imaging medium to the cells.

    • Image the cells using a fluorescence microscope equipped with appropriate filters for this compound (Excitation ~570 nm, Emission ~630 nm).

    • For positive controls, treat a separate set of stained cells with a peroxynitrite inducer and image under the same conditions.

Visualizations

Signaling Pathway: Peroxynitrite Formation in Mitochondria

The following diagram illustrates the primary pathway for the formation of peroxynitrite within the mitochondria. Superoxide radicals (O₂⁻), generated as a byproduct of the electron transport chain, react with nitric oxide (NO), which can be produced by mitochondrial nitric oxide synthase (mtNOS), to form peroxynitrite (ONOO⁻).[3][5]

Peroxynitrite_Formation cluster_mitochondrion Mitochondrial Matrix ETC Electron Transport Chain (ETC) O2_radical Superoxide (O₂⁻) ETC->O2_radical generates ONOO Peroxynitrite (ONOO⁻) O2_radical->ONOO mtNOS Mitochondrial Nitric Oxide Synthase (mtNOS) NO Nitric Oxide (NO) mtNOS->NO produces NO->ONOO reacts with Oxidative_Damage Oxidative Damage ONOO->Oxidative_Damage leads to

Caption: Formation of peroxynitrite in the mitochondrial matrix.

Experimental Workflow: Detecting Mitochondrial Peroxynitrite using this compound

This workflow outlines the key steps for conducting an experiment to measure mitochondrial peroxynitrite levels using this compound.

MitoPN_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A 1. Cell Culture (on glass-bottom dish) B 2. Prepare this compound Staining Solution (e.g., 100-500 nM in phenol red-free medium) C 3. Cell Staining (Incubate 15-45 min at 37°C) B->C D 4. Wash Cells (2-3 times with warm medium/PBS) C->D E 5. Experimental Treatment (e.g., drug exposure, positive/negative controls) D->E F 6. Live-Cell Imaging (Fluorescence Microscopy, Ex/Em ~570/630 nm) E->F G 7. Image Analysis (Quantify fluorescence intensity) F->G H 8. Data Interpretation G->H

Caption: Experimental workflow for this compound fluorescence microscopy.

Logical Diagram: Troubleshooting Workflow for Weak or No Signal

This diagram provides a logical approach to troubleshooting experiments where you observe a weak or absent fluorescent signal with this compound.

Caption: Troubleshooting weak or no signal with this compound.

References

Mito-PN Signal Integrity: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address issues related to Mito-PN and other mitochondrial fluorescent probe signal quenching.

Troubleshooting Guides & FAQs

This section addresses specific issues users may encounter during their experiments, offering explanations and actionable solutions.

Q1: What is this compound and why is my signal quenched?

This compound is a term that can refer to different types of mitochondria-targeted fluorescent probes. Depending on the specific probe you are using, "quenching" can be an intended part of the mechanism or an undesirable artifact.

  • "Turn-On" Probes: Many this compound probes are "turn-on" sensors, designed to be non-fluorescent (quenched) in their baseline state and to fluoresce only upon reacting with a specific analyte in the mitochondria, such as peroxynitrite (ONOO⁻) or in response to changes in pH.[1][2] For these probes, the initial quenched state is normal. The signal is "dequenched" upon target detection.

  • Unintended Signal Loss: If you are using a probe that is expected to be constitutively fluorescent in healthy mitochondria, or if your "turn-on" probe fails to produce a signal in the presence of the target analyte, the quenching is likely an experimental artifact. Common causes of unintended signal loss are detailed in the following questions.

Q2: My fluorescent signal is weak or disappears quickly. What is causing this and how can I fix it?

A common cause of rapid signal loss is photobleaching , which is the irreversible photochemical destruction of the fluorophore upon exposure to excitation light.[3] This is particularly problematic in time-lapse and super-resolution microscopy.[4]

Mitigation Strategies:

  • Reduce Excitation Light Intensity: Use the lowest laser power or illumination intensity that provides a detectable signal.

  • Minimize Exposure Time: Use the shortest possible exposure times during image acquisition.

  • Use Antifade Reagents: Mount your samples in an antifade mounting medium to scavenge free radicals that cause photobleaching.

  • Choose Photostable Dyes: Some fluorophores are inherently more resistant to photobleaching. For example, MitoTracker Red CMXRos and MitoTracker Red FM are known to be more resistant to bleaching than JC-1.[5] Newer probes like HZ Mito Red have been specifically designed for enhanced photostability in long-term imaging.[6]

Q3: My cells look unhealthy after imaging, and the mitochondrial morphology has changed. What is happening?

This is likely due to phototoxicity , where the illumination light induces cellular damage, often through the production of reactive oxygen species (ROS).[4] Mitochondria are particularly sensitive, and phototoxicity can cause them to change from a tubular to a spherical shape and can impact the mitochondrial membrane potential.[4][7]

Mitigation Strategies:

  • Optimize Light Dosage: Minimize the total light exposure by reducing both the intensity and duration of illumination.[8]

  • Monitor Cell Health: Use a lower magnification to periodically check the overall health of the cells in the dish, outside of the imaging area.

  • Use Lower Concentrations of Dye: High concentrations of some dyes can contribute to phototoxicity.

  • Consider the Dye: Some dyes are more phototoxic than others. For instance, 10-N-nonyl acridine (B1665455) orange (NAO) has been shown to be more phototoxic to mitochondria than MitoTracker Green (MTG) or TMRE.[4][7]

Q4: My signal is weaker at higher probe concentrations. Is this normal?

Yes, this can be a normal phenomenon known as concentration-dependent self-quenching . Many fluorescent dyes, including rhodamine derivatives commonly used in mitochondrial probes, can form non-fluorescent aggregates (dimers) at high concentrations.[9][10] As the probe accumulates in the mitochondria, its local concentration can become high enough to cause self-quenching, leading to a decrease in the fluorescence signal.[11]

Mitigation Strategies:

  • Optimize Probe Concentration: Perform a titration experiment to determine the optimal, lowest possible concentration of the probe that gives a satisfactory signal without significant quenching.

  • Work in Non-Quenching Mode: For membrane potential-sensitive dyes like TMRM or TMRE, using low nanomolar concentrations (e.g., 0.5–30 nM) allows for measurement in a "non-quenching" mode, where fluorescence intensity is directly proportional to the mitochondrial membrane potential.[11] Higher concentrations (>50-100 nM) are used for "quenching mode," where depolarization leads to a transient increase in signal as the dye de-aggregates and is released from the mitochondria.[11]

Q5: My mitochondrial signal has disappeared after adding a compound to my cells. How do I interpret this?

This could be due to a loss of mitochondrial membrane potential (ΔΨm) . Many mitochondrial probes are cationic and accumulate in the mitochondria due to the highly negative charge of the inner mitochondrial membrane.[12] If a compound disrupts mitochondrial function and causes the membrane potential to dissipate (depolarize), the probe will leak out into the cytoplasm, leading to a loss of the specific mitochondrial signal.[8]

Troubleshooting Steps:

  • Use a Positive Control: Use a known mitochondrial uncoupler, such as FCCP (carbonyl cyanide m-chlorophenyl hydrazone), as a positive control. If your experimental compound causes a similar loss of signal as FCCP, it is likely affecting the mitochondrial membrane potential.

  • Consider a ΔΨm-Independent Dye: To confirm that mitochondria are still present, you can co-stain with a probe whose accumulation is independent of membrane potential, such as certain MitoTracker Green variants.[13]

Quantitative Data on Mitochondrial Probes

The following table summarizes key quantitative parameters for several common mitochondrial fluorescent probes to aid in experimental design and troubleshooting.

Probe NameOptimal Concentration (Live Cells)PhotostabilityKey Characteristics
MitoTracker Green FM 20–200 nM[14]ModerateAccumulation is largely independent of ΔΨm.[13] Photobleaching is observed over time.[7]
MitoTracker Red CMXRos 25–500 nM[14]HighAccumulates based on ΔΨm; well-retained after fixation. More resistant to bleaching than JC-1.[5]
MitoTracker Deep Red FM 5–25 nM (for flow cytometry)[15]HighAccumulates based on ΔΨm; well-retained after fixation.[15]
TMRM/TMRE 0.5–30 nM (non-quenching mode)[11]ModerateUsed to measure ΔΨm. Can exhibit phototoxicity.[4]
JC-1 Not specified, used ratiometricallyLowSusceptible to photobleaching, especially at low laser doses.[5] Forms J-aggregates (red) in high ΔΨm and exists as monomers (green) in low ΔΨm.[13]
HZ Mito Red 10 µM (for 30 min incubation)[6]Very HighCovalent probe with excellent photostability, suitable for long-term super-resolution imaging.[6]
NAO (10-N-nonyl acridine orange) 100 nM[7]LowProne to rapid photobleaching and is significantly more phototoxic than MTG or TMRE.[4][7]

Experimental Protocols

This section provides a generalized protocol for staining mitochondria in live cells with a fluorescent probe.

Protocol: Live-Cell Mitochondrial Staining and Imaging

1. Reagent Preparation:

  • Prepare a 1 mM stock solution of your mitochondrial probe in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO).

  • Vortex thoroughly to ensure the probe is fully dissolved.

  • Aliquot the stock solution into single-use volumes and store at -20°C, protected from light and moisture.

2. Cell Preparation:

  • Plate your cells on a suitable imaging dish (e.g., glass-bottom dishes) and culture them to the desired confluency.

  • Ensure the cells are healthy and growing in their recommended culture medium.

3. Probe Loading:

  • Warm the required volume of cell culture medium to 37°C.

  • Prepare the final working concentration of the probe by diluting the DMSO stock solution into the pre-warmed medium. The final concentration should be optimized for your cell type and probe (see table above for starting points). For example, for MitoTracker Red CMXRos, a starting concentration of 100-200 nM is common.

  • Remove the existing medium from the cells and replace it with the probe-containing medium.

  • Incubate the cells for 15-45 minutes at 37°C in a CO₂ incubator. The optimal incubation time may vary.

4. Washing and Imaging:

  • After incubation, remove the loading solution and wash the cells two to three times with pre-warmed imaging medium (e.g., phenol (B47542) red-free medium) to remove any unbound probe.

  • Add fresh, pre-warmed imaging medium to the cells.

  • Proceed with imaging on a fluorescence microscope equipped with the appropriate filters or laser lines for your chosen probe.

5. Controls:

  • Negative Control: Image unstained cells using the same imaging settings to assess autofluorescence.

  • Positive Control (for ΔΨm-sensitive probes): Treat cells with a mitochondrial uncoupler like FCCP (e.g., 10 µM) after staining to confirm that the signal is dependent on the mitochondrial membrane potential.

Visualizations

The following diagrams illustrate key concepts related to this compound signal quenching and troubleshooting.

G Troubleshooting Workflow for Weak this compound Signal start Weak or No Signal q1 Is the probe a 'turn-on' sensor? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no check_analyte Is the target analyte present? (e.g., ONOO-, pH change) a1_yes->check_analyte q2 Is the signal lost rapidly during imaging? a1_no->q2 no_analyte Signal is normally quenched. Induce analyte production. check_analyte->no_analyte No check_analyte->q2 Yes a2_yes Yes q2->a2_yes a2_no No q2->a2_no photobleaching Likely Photobleaching/Phototoxicity a2_yes->photobleaching q3 Is the probe concentration optimized? a2_no->q3 mitigate_photo Mitigation: - Reduce laser power - Decrease exposure time - Use antifade reagent photobleaching->mitigate_photo a3_yes Yes q3->a3_yes a3_no No q3->a3_no q4 Is the mitochondrial membrane potential (ΔΨm) intact? a3_yes->q4 concentration Potential Self-Quenching a3_no->concentration mitigate_conc Mitigation: - Perform concentration titration - Use lowest effective concentration concentration->mitigate_conc a4_yes Yes q4->a4_yes a4_no No q4->a4_no other_issues Check: - Microscope settings - Filter compatibility - Cell health a4_yes->other_issues depolarization Likely ΔΨm Collapse a4_no->depolarization mitigate_depolarization Action: - Use FCCP as a control - Check cell health depolarization->mitigate_depolarization

Caption: Troubleshooting workflow for weak this compound signal.

G Concentration-Dependent Self-Quenching cluster_low Low Probe Concentration cluster_high High Probe Concentration low_conc Monomeric Probes (Fluorescent) light_out_low Strong Fluorescence low_conc->light_out_low high_conc Probe Aggregates (Non-Fluorescent) light_in_low Excitation Light light_in_low->low_conc light_out_high Weak Fluorescence (Quenched) high_conc->light_out_high light_in_high Excitation Light light_in_high->high_conc

Caption: Mechanism of concentration-dependent self-quenching.

Caption: Relationship between ΔΨm and cationic probe signal.

References

Validation & Comparative

A Comparative Guide to Mito-PN and Other Mitochondria-Targeted Peroxynitrite Fluorescent Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Peroxynitrite (ONOO⁻) is a highly reactive nitrogen species (RNS) implicated in a wide range of physiological and pathological processes, including neurodegenerative diseases, cardiovascular disorders, and cancer.[1][2] Its detection and quantification within cellular compartments, particularly in mitochondria where it is predominantly generated, are crucial for understanding its biological roles. This guide provides a comparative overview of Mito-PN, a fluorescent probe for mitochondrial peroxynitrite, and other alternative probes, supported by available experimental data and protocols.

Quantitative Performance Comparison

The selection of a suitable fluorescent probe for peroxynitrite detection depends on several key performance indicators. The table below summarizes the quantitative data for this compound and other commercially available or well-documented mitochondria-targeted peroxynitrite probes.

ProbeExcitation (nm)Emission (nm)Limit of Detection (LOD)Response TimeFold Change/Signal RatioRatiometricReference
This compound ~570~630Not specified< 5 seconds~40-fold increaseNo[3]
Mito-WQPhOH Not specifiedFar-redNot specified< 20 secondsRatiometricYes[4]
DH-1 ~400~496Not specifiedNot specified~34-fold increaseNo[5]
MXMP Not specifiedDeep-red84 nMNot specified130 nm emission shiftYes
PNCy3Cy5 Not specifiedNot specifiedNot specifiedNot specifiedRatiometric (FRET-based)Yes
HKGreen-4 ~520~543Not specifiedNot specifiedTurn-on responseNo

Signaling Pathway: Peroxynitrite Formation

Peroxynitrite is formed through a diffusion-limited reaction between nitric oxide (•NO) and the superoxide (B77818) radical (O₂•⁻). This reaction is a critical nexus between reactive nitrogen species and reactive oxygen species (ROS) signaling pathways.

Peroxynitrite_Formation NO Nitric Oxide (•NO) Peroxynitrite Peroxynitrite (ONOO⁻) NO->Peroxynitrite O2_superoxide Superoxide (O₂•⁻) O2_superoxide->Peroxynitrite

Diagram of peroxynitrite formation from nitric oxide and superoxide.

Experimental Protocols

The following is a generalized protocol for the detection of mitochondrial peroxynitrite in living cells using a fluorescent probe. This protocol may require optimization based on the specific probe, cell type, and experimental conditions.

Materials:

  • Mitochondria-targeted peroxynitrite fluorescent probe (e.g., this compound)

  • Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation

  • Phosphate-buffered saline (PBS) or other suitable buffer (pH 7.4)

  • Cell culture medium

  • Live cells cultured on a suitable imaging dish or plate

  • Peroxynitrite donor (e.g., SIN-1) for positive controls

  • Peroxynitrite scavenger (e.g., uric acid) for negative controls

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Probe Preparation: Prepare a stock solution of the fluorescent probe (e.g., 1-10 mM) in high-quality, anhydrous DMSO. Store the stock solution at -20°C, protected from light.

  • Cell Seeding: Seed cells on a glass-bottom dish or chamber slide suitable for fluorescence microscopy and allow them to adhere overnight.

  • Probe Loading:

    • Prepare a working solution of the probe (typically 1-10 µM) by diluting the stock solution in serum-free medium or PBS.

    • Remove the culture medium from the cells and wash once with warm PBS.

    • Incubate the cells with the probe working solution for a specified time (e.g., 15-30 minutes) at 37°C, protected from light.

  • Washing: Remove the probe-containing medium and wash the cells two to three times with warm PBS to remove any excess probe.

  • Imaging:

    • Add fresh, pre-warmed culture medium or PBS to the cells.

    • Image the cells using a fluorescence microscope with the appropriate excitation and emission wavelengths for the specific probe.

    • For positive controls, treat cells with a peroxynitrite donor (e.g., SIN-1) prior to or during imaging.

    • For negative controls, pre-treat cells with a peroxynitrite scavenger before adding the donor.

  • Data Analysis: Quantify the fluorescence intensity or ratiometric signal in the region of interest (mitochondria) using appropriate image analysis software.

Experimental Workflow

The following diagram illustrates a typical workflow for a cell-based peroxynitrite detection experiment using a fluorescent probe.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_culture Cell Culture probe_loading Probe Loading cell_culture->probe_loading probe_prep Probe Preparation probe_prep->probe_loading washing Washing probe_loading->washing imaging Fluorescence Imaging washing->imaging data_quant Data Quantification imaging->data_quant interpretation Interpretation data_quant->interpretation

A general workflow for cellular peroxynitrite detection.

Objective Comparison and Concluding Remarks

This compound stands out for its rapid response time, which is a significant advantage for detecting a transient species like peroxynitrite. Its substantial fluorescence enhancement provides a clear signal-to-noise ratio. However, the lack of ratiometric measurement capabilities can be a limitation, as intensity-based probes can be susceptible to variations in probe concentration, focal plane, and instrumental settings.

Probes like Mito-WQPhOH and MXMP offer the advantage of ratiometric detection, which can provide more accurate quantitative data by minimizing the influence of external factors. MXMP, in particular, boasts a large emission shift and a low reported limit of detection. The FRET-based mechanism of PNCy3Cy5 also provides a robust ratiometric readout.

The choice of the optimal probe will ultimately depend on the specific experimental requirements. For rapid, qualitative imaging of mitochondrial peroxynitrite, this compound is a strong candidate. For more precise quantitative analysis, a ratiometric probe such as Mito-WQPhOH or MXMP may be more suitable. It is always recommended to validate the probe's selectivity and response in the specific experimental system being investigated. Researchers should also consider factors such as photostability and cytotoxicity when selecting a probe for live-cell imaging studies.

References

Validating Mito-PN Peroxynitrite Detection with HPLC Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the fluorescent probe Mito-PN with High-Performance Liquid Chromatography (HPLC) for the detection and quantification of mitochondrial peroxynitrite (ONOO-). We present supporting experimental data, detailed protocols, and visual workflows to assist researchers in making informed decisions for their experimental designs.

Peroxynitrite is a highly reactive nitrogen species implicated in a range of pathologies, including neurodegenerative diseases, cardiovascular disorders, and inflammation.[1] Accurate detection of peroxynitrite in the mitochondrial matrix is crucial for understanding its role in cellular signaling and pathology. This compound is a fluorescent probe designed for the specific detection of mitochondrial peroxynitrite.[2] This guide outlines a validation strategy to corroborate the results obtained with this compound using the gold-standard analytical technique of HPLC.

Mechanism of Action: this compound vs. HPLC-based Detection

This compound is a specialized fluorescent dye that selectively accumulates in mitochondria. Its core mechanism relies on a chemical reaction with peroxynitrite, which induces a significant increase in its fluorescence emission. This "turn-on" response allows for the visualization and relative quantification of peroxynitrite levels within the mitochondria of living cells.[3]

HPLC analysis , in contrast, offers a quantitative and highly specific method for detecting biomarkers of peroxynitrite activity. Peroxynitrite is unstable, but it reacts with tyrosine residues in proteins to form a stable product, 3-nitrotyrosine (B3424624) (3-NT).[4][5][6] By separating cellular components using chromatography and detecting 3-NT with high sensitivity, HPLC provides a robust quantitative measure of peroxynitrite-induced damage.[7][8]

Comparative Data Presentation

The following table summarizes the expected quantitative data from a hypothetical experiment designed to validate this compound results with HPLC analysis. In this experiment, isolated mitochondria are treated with a peroxynitrite donor, and the levels of peroxynitrite are assessed using both methods.

Treatment GroupThis compound Fluorescence (Arbitrary Units)3-Nitrotyrosine (3-NT) Concentration (nmol/mg protein)
Control (Untreated Mitochondria) 100 ± 150.5 ± 0.1
Vehicle Control 110 ± 180.6 ± 0.2
Peroxynitrite Donor (e.g., SIN-1) - Low Dose 350 ± 455.2 ± 0.8
Peroxynitrite Donor (e.g., SIN-1) - High Dose 850 ± 9012.5 ± 1.5
This compound + Peroxynitrite Scavenger 120 ± 201.0 ± 0.3

Experimental Protocols

This compound Staining and Fluorescence Measurement

This protocol is a general guideline and should be optimized for specific cell types and experimental conditions.

Materials:

  • This compound probe

  • Cells or isolated mitochondria

  • Appropriate cell culture medium or mitochondrial respiration buffer

  • Peroxynitrite donor (e.g., SIN-1)

  • Peroxynitrite scavenger (e.g., Uric Acid)

  • Fluorescence microscope or plate reader

Procedure:

  • Cell Preparation: Culture cells to the desired confluency or isolate mitochondria using standard protocols.

  • This compound Loading: Incubate the cells or mitochondria with an optimized concentration of this compound in the appropriate buffer for 30-60 minutes at 37°C.

  • Treatment: Introduce the peroxynitrite donor at various concentrations to the experimental groups. Include a vehicle control and a group pre-treated with a peroxynitrite scavenger.

  • Image Acquisition/Fluorescence Reading: After the desired incubation time, wash the cells/mitochondria to remove excess probe. Acquire fluorescent images using a microscope with appropriate filter sets or measure the fluorescence intensity using a plate reader.

  • Data Analysis: Quantify the fluorescence intensity of the mitochondrial region in images or normalize the plate reader data to the control group.

HPLC Analysis of 3-Nitrotyrosine (3-NT)

This protocol provides a general workflow for the quantification of 3-NT in mitochondrial samples.

Materials:

  • Isolated mitochondria from treated and control groups

  • Protein precipitation solution (e.g., trichloroacetic acid)

  • Enzymatic digestion buffer and proteases

  • HPLC system with a C18 column and a UV or mass spectrometry detector

  • 3-Nitrotyrosine standard

  • Mobile phase (e.g., a mixture of acetonitrile (B52724) and water with an acidic modifier)[4][5]

Procedure:

  • Sample Preparation: Pellet the isolated mitochondria and lyse them to release proteins.

  • Protein Precipitation and Digestion: Precipitate the proteins and then re-solubilize them in a digestion buffer. Digest the proteins into amino acids using a cocktail of proteases.

  • Filtration: Filter the digested sample to remove any particulate matter.

  • HPLC Analysis: Inject the filtered sample into the HPLC system. Separate the amino acids on a C18 column using an isocratic or gradient elution with the appropriate mobile phase.[4][5]

  • Detection and Quantification: Detect 3-nitrotyrosine using a UV detector (at approximately 356 nm) or a mass spectrometer for higher specificity and sensitivity.[4][5] Quantify the concentration of 3-NT by comparing the peak area of the sample to a standard curve generated with known concentrations of 3-NT.

  • Data Normalization: Normalize the 3-NT concentration to the total protein content of the mitochondrial sample.

Visualizing the Workflow and Pathways

To better illustrate the experimental processes and the underlying biological context, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_mito_pn This compound Analysis cluster_hplc HPLC Analysis Isolated Mitochondria Isolated Mitochondria This compound Staining This compound Staining Isolated Mitochondria->this compound Staining Protein Extraction Protein Extraction Isolated Mitochondria->Protein Extraction Fluorescence Measurement Fluorescence Measurement This compound Staining->Fluorescence Measurement Ex/Em Comparative Analysis Comparative Analysis Fluorescence Measurement->Comparative Analysis Enzymatic Digestion Enzymatic Digestion Protein Extraction->Enzymatic Digestion UV/MS Detection HPLC Separation HPLC Separation Enzymatic Digestion->HPLC Separation UV/MS Detection 3-NT Quantification 3-NT Quantification HPLC Separation->3-NT Quantification UV/MS Detection 3-NT Quantification->Comparative Analysis

Caption: Experimental workflow for validating this compound results with HPLC analysis.

peroxynitrite_pathway Superoxide (O2-) Superoxide (O2-) Peroxynitrite (ONOO-) Peroxynitrite (ONOO-) Superoxide (O2-)->Peroxynitrite (ONOO-) Nitric Oxide (NO) Nitric Oxide (NO) Nitric Oxide (NO)->Peroxynitrite (ONOO-) 3-Nitrotyrosine (3-NT) 3-Nitrotyrosine (3-NT) Peroxynitrite (ONOO-)->3-Nitrotyrosine (3-NT) HPLC Detection This compound-ONOO This compound-ONOO Peroxynitrite (ONOO-)->this compound-ONOO this compound Detection This compound (Non-fluorescent) This compound (Non-fluorescent) This compound (Non-fluorescent)->this compound-ONOO This compound-ONOO (Fluorescent) This compound-ONOO (Fluorescent) Tyrosine Tyrosine Tyrosine->3-Nitrotyrosine (3-NT)

Caption: Signaling pathways for this compound and HPLC-based peroxynitrite detection.

Conclusion

This compound serves as a valuable tool for the real-time, qualitative, and semi-quantitative assessment of mitochondrial peroxynitrite in living cells. However, for robust, quantitative validation of these findings, HPLC analysis of the stable biomarker 3-nitrotyrosine is recommended. The complementary nature of these two techniques—one offering dynamic cellular imaging and the other providing precise quantification—allows for a more comprehensive understanding of the role of peroxynitrite in mitochondrial function and disease. By following the detailed protocols and considering the comparative data presented, researchers can confidently employ this dual-method approach in their studies.

References

A Head-to-Head Comparison: Mito-PN vs. DHR 123 for the Detection of Reactive Species

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate detection of reactive oxygen and nitrogen species (ROS/RNS) is paramount in unraveling cellular signaling pathways and the progression of various diseases. This guide provides a comprehensive comparison of two fluorescent probes, the conceptual Mito-PN and the widely used Dihydrorhodamine 123 (DHR 123), for the detection of these highly reactive molecules, with a focus on mitochondrial detection.

While a specific commercial probe named "this compound" is not readily identifiable in the current literature, this guide will use the term to represent a class of mitochondria-targeted fluorescent probes specifically designed for the detection of peroxynitrite (ONOO⁻). This allows for a valuable comparison with DHR 123, which is also sensitive to peroxynitrite, among other reactive species.

Probes at a Glance: A Comparative Overview

FeatureThis compound (Representative Mitochondria-Targeted Peroxynitrite Probe)Dihydrorhodamine 123 (DHR 123)
Primary Target Peroxynitrite (ONOO⁻) in mitochondria.Primarily peroxynitrite (ONOO⁻); also detects other ROS in the presence of cellular components like cytochrome c or Fe²⁺.[1][2]
Localization Mitochondria-specific, often utilizing a triphenylphosphonium (TPP) cation for targeting.[2]Primarily localizes to mitochondria due to its cationic nature.[3][4]
Detection Principle Specific chemical reaction with peroxynitrite leading to a fluorescent product.Oxidation by reactive species to the fluorescent product Rhodamine 123.
Fluorescence Typically a "turn-on" fluorescence response upon reaction with ONOO⁻.Non-fluorescent until oxidized to the green-fluorescent Rhodamine 123.
Specificity High selectivity for peroxynitrite over other ROS/RNS.Can be oxidized by a broader range of reactive species, potentially leading to less specificity for a single species.
Excitation/Emission (nm) Varies depending on the specific probe chemistry.~500 / ~536 nm (Rhodamine 123).

Mechanism of Action: Visualizing the Chemistry

The detection mechanisms of this compound and DHR 123, while both resulting in a fluorescent signal, are rooted in different chemical reactions.

cluster_0 This compound (Conceptual) Mito-PN_Probe Non-fluorescent This compound Probe (Mitochondria-Targeted) Mito-PN_Product Fluorescent Product Mito-PN_Probe->Mito-PN_Product Specific Reaction ONOO Peroxynitrite (ONOO⁻)

Figure 1. Conceptual mechanism of a mitochondria-targeted peroxynitrite probe (this compound).

cluster_1 DHR 123 DHR_123 Non-fluorescent DHR 123 Rhodamine_123 Fluorescent Rhodamine 123 DHR_123->Rhodamine_123 Oxidation ROS_RNS Reactive Species (e.g., ONOO⁻, H₂O₂ + peroxidase)

Figure 2. Mechanism of DHR 123 oxidation to fluorescent Rhodamine 123.

Experimental Protocols: A Step-by-Step Guide

The following are generalized protocols for the use of a representative this compound probe and DHR 123 for detecting reactive species in cultured cells. Researchers should always refer to the specific manufacturer's instructions for optimal results.

Protocol for a Representative this compound Probe

This protocol is a composite based on methodologies for various mitochondria-targeted peroxynitrite probes.

  • Cell Preparation:

    • Plate cells in a suitable culture vessel (e.g., 96-well plate, glass-bottom dish) and culture overnight.

  • Probe Loading:

    • Prepare a stock solution of the this compound probe in anhydrous DMSO.

    • Dilute the stock solution in a suitable buffer (e.g., Hanks' Balanced Salt Solution, HBSS) to the final working concentration (typically 1-10 µM).

    • Remove the culture medium from the cells and wash once with the buffer.

    • Incubate the cells with the this compound working solution for 30-60 minutes at 37°C, protected from light.

  • Induction of Oxidative Stress (Optional):

    • To induce peroxynitrite formation, cells can be treated with agents such as SIN-1 or a combination of an NO donor and a superoxide (B77818) generator.

  • Imaging and Analysis:

    • After incubation, wash the cells twice with the buffer to remove excess probe.

    • Add fresh buffer to the cells.

    • Image the cells using a fluorescence microscope or plate reader with the appropriate excitation and emission wavelengths for the specific this compound probe.

Protocol for DHR 123
  • Cell Preparation:

    • Plate cells in a suitable culture vessel and culture overnight.

  • Probe Loading:

    • Prepare a stock solution of DHR 123 in anhydrous DMSO.

    • Dilute the stock solution in pre-warmed culture medium or a suitable buffer to a final working concentration of 1-10 µM.

    • Remove the existing culture medium and add the DHR 123-containing medium to the cells.

    • Incubate for 20-30 minutes at 37°C, protected from light.

  • Induction of Oxidative Stress (Optional):

    • Treat cells with an appropriate stimulus to induce ROS/RNS production (e.g., PMA, H₂O₂).

  • Imaging and Analysis:

    • Washing is not always required but can reduce background fluorescence for microscopy.

    • Measure fluorescence using a fluorescence microscope, flow cytometer, or microplate reader with excitation at approximately 500 nm and emission at approximately 536 nm.

Experimental Workflow Visualization

The general workflow for utilizing these fluorescent probes in a cell-based assay is outlined below.

Start Start: Plate Cells Induce_Stress Induce Oxidative/ Nitrosative Stress (Optional) Start->Induce_Stress Load_Probe Load Cells with Fluorescent Probe (this compound or DHR 123) Induce_Stress->Load_Probe Incubate Incubate at 37°C Load_Probe->Incubate Wash Wash Cells (Optional for DHR 123) Incubate->Wash Image Acquire Fluorescence (Microscopy, Flow Cytometry, Plate Reader) Wash->Image Analyze Analyze Data Image->Analyze End End Analyze->End

Figure 3. General experimental workflow for reactive species detection using fluorescent probes.

Concluding Remarks

The choice between a specialized mitochondria-targeted peroxynitrite probe (represented here as this compound) and the more broadly reactive DHR 123 depends on the specific research question. For studies requiring the specific detection of mitochondrial peroxynitrite, a targeted probe like "this compound" offers superior selectivity. DHR 123, while localizing to the mitochondria, can be oxidized by a wider array of reactive species, making it a good indicator of general oxidative stress but less specific for identifying the contribution of peroxynitrite alone. Researchers should carefully consider the advantages and limitations of each probe to ensure the generation of accurate and reproducible data in their investigations of cellular redox biology.

References

A Comparative Guide to Cross-Validating Mitochondrial Proximity-Labeling Data with Quantitative Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of two powerful techniques for studying the mitochondrial proteome: a proximity-labeling based method for identifying protein-protein interactions, here termed "Mito-PN" (Mitochondrial Proximity-labeling Network), and a quantitative mass spectrometry approach for measuring protein abundance. The focus is on the cross-validation of findings from these complementary methods to enhance the confidence in experimental results, a critical step for researchers, scientists, and drug development professionals.

Introduction to Methodologies

This compound (Mitochondrial Proximity-labeling Network): This approach is designed to identify proteins in close proximity to a protein of interest within the mitochondrial environment. It typically involves fusing a promiscuous labeling enzyme, such as APEX or BioID, to a specific mitochondrial protein. This enzyme then biotinylates nearby proteins, which can be subsequently enriched and identified by mass spectrometry. This method is exceptionally powerful for mapping protein-protein interaction networks and understanding the spatial organization of proteins within mitochondria.

Quantitative Mass Spectrometry (e.g., TMT-MS): Quantitative proteomics techniques, such as Tandem Mass Tag (TMT) mass spectrometry, are used to determine the relative abundance of thousands of proteins across different samples.[1][2][3] In the context of mitochondrial research, TMT-MS can be used to compare the protein expression profiles of mitochondria under different conditions (e.g., drug treatment vs. control). This provides a global view of changes in the mitochondrial proteome.

The cross-validation of this compound data with quantitative mass spectrometry allows researchers to not only identify potential protein interactors but also to assess how the abundance of these interactors changes under different physiological or pathological conditions.

Experimental Protocols

This compound Experimental Protocol
  • Vector Construction and Transfection: A gene encoding the mitochondrial protein of interest is fused with a promiscuous biotin (B1667282) ligase (e.g., APEX2). This construct is then transfected into a suitable cell line.

  • Cell Culture and Induction: Transfected cells are cultured under standard conditions. The expression of the fusion protein is induced, and the cells are incubated with a biotin-phenol substrate.

  • Proximity Labeling: A brief pulse of hydrogen peroxide is added to activate the APEX2 enzyme, leading to the biotinylation of nearby proteins.

  • Cell Lysis and Protein Extraction: Cells are harvested and lysed under stringent conditions to solubilize proteins while minimizing the disruption of protein-protein interactions.

  • Streptavidin Affinity Purification: The biotinylated proteins are enriched from the cell lysate using streptavidin-coated magnetic beads.

  • On-Bead Digestion: The enriched proteins are digested into peptides directly on the beads using trypsin.

  • LC-MS/MS Analysis: The resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.

Quantitative Mass Spectrometry (TMT-MS) Protocol
  • Mitochondrial Isolation: Mitochondria are isolated from control and treated cell populations using differential centrifugation.

  • Protein Extraction and Digestion: Proteins are extracted from the isolated mitochondria and digested into peptides using trypsin.

  • TMT Labeling: Peptides from each sample are chemically labeled with a unique TMT isobaric tag. This allows for the multiplexed analysis of multiple samples in a single MS run.

  • Peptide Fractionation: The labeled peptide mixture is fractionated using high-pH reversed-phase liquid chromatography to reduce sample complexity.

  • LC-MS/MS Analysis: Each fraction is analyzed by LC-MS/MS. During fragmentation, the TMT tags release reporter ions, the intensities of which are used to determine the relative abundance of each peptide across the different samples.[1][2]

  • Data Analysis: The MS data is processed using specialized software to identify proteins and quantify the relative changes in their abundance.

Data Presentation and Comparison

The cross-validation of this compound and TMT-MS data can provide a more complete picture of mitochondrial protein dynamics. For instance, this compound can identify the components of a particular protein complex, while TMT-MS can reveal how the expression of these components changes in response to a specific stimulus.

Table 1: Hypothetical Protein Identification Overlap
Data SetNumber of Proteins IdentifiedOverlap with other method
This compound 350150
TMT-MS 2500150

This table illustrates a hypothetical scenario where this compound identifies a smaller, more targeted set of proteins representing the local environment of the bait protein, while TMT-MS provides a broader, more global view of the mitochondrial proteome. The overlapping proteins are of high interest as they are both in proximity to the bait protein and their abundance can be quantified.

Table 2: Quantitative Comparison of Overlapping Proteins
ProteinThis compound (Spectral Counts)TMT-MS (Fold Change, Treated/Control)
Protein A 1202.5
Protein B 951.2
Protein C 80-1.8
Protein D 500.9

This table shows a hypothetical quantitative comparison of proteins identified by both methods. For example, Protein A is identified as a strong interactor in the this compound experiment and is also significantly upregulated in the TMT-MS data, suggesting a potentially important functional relationship.

Visualization of Workflows and Pathways

Cross-Validation Workflow

cluster_mitopn This compound Workflow cluster_tmt TMT-MS Workflow mitopn_start Proximity Labeling in Mitochondria mitopn_enrich Streptavidin Enrichment mitopn_start->mitopn_enrich mitopn_ms LC-MS/MS Analysis mitopn_enrich->mitopn_ms mitopn_result Identified Proximal Proteins mitopn_ms->mitopn_result cross_validation Cross-Validation mitopn_result->cross_validation tmt_start Mitochondrial Isolation tmt_digest Protein Digestion & TMT Labeling tmt_start->tmt_digest tmt_ms LC-MS/MS Analysis tmt_digest->tmt_ms tmt_result Quantified Protein Abundance tmt_ms->tmt_result tmt_result->cross_validation final_result Validated Protein Interactions and Quantitative Changes cross_validation->final_result

Caption: Workflow for cross-validating this compound and TMT-MS data.

Hypothetical Signaling Pathway

drug Drug Treatment protein_x Protein X (Bait for this compound) drug->protein_x protein_a Protein A (Upregulated) protein_x->protein_a interacts with protein_b Protein B protein_x->protein_b interacts with pathway_outcome Mitochondrial Function protein_a->pathway_outcome protein_c Protein C (Downregulated) protein_b->protein_c protein_c->pathway_outcome

Caption: Hypothetical drug-induced signaling pathway in mitochondria.

Conclusion

The integration of proximity-labeling techniques like this compound with quantitative proteomics methods such as TMT-MS provides a robust framework for studying the intricate molecular machinery of mitochondria. By cross-validating the datasets, researchers can achieve a higher degree of confidence in their findings, leading to a more profound understanding of mitochondrial biology and the identification of novel therapeutic targets. This dual approach allows for the simultaneous investigation of protein-protein interactions and changes in protein abundance, offering a comprehensive view of the mitochondrial response to various stimuli.

References

A Comparative Guide to the Quantum Yield Assessment of Mito-PN and Alternative Mitochondrial Probes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise measurement of mitochondrial function is paramount. Fluorescent probes are indispensable tools in this endeavor, and their performance is critically evaluated by their fluorescence quantum yield (Φf)—a measure of their emission efficiency. This guide provides a comparative analysis of Mito-PN, a probe for detecting mitochondrial peroxynitrite, and other common mitochondrial fluorescent probes. We present available quantitative data, detailed experimental protocols for quantum yield determination, and visual workflows to aid in experimental design.

Understanding this compound and its Alternatives

This compound is a specialized fluorescent probe designed to detect peroxynitrite (ONOO⁻), a highly reactive nitrogen species, within the mitochondria. The probe itself is initially non-fluorescent but exhibits a significant increase in fluorescence upon reaction with peroxynitrite, enabling the detection of this specific marker of oxidative stress.

In contrast, a variety of other fluorescent probes are available for monitoring different aspects of mitochondrial health, primarily the mitochondrial membrane potential (ΔΨm), which is a key indicator of cellular viability. These alternatives include well-established dyes like Rhodamine 123 and the MitoTracker™ series.

Quantitative Comparison of Mitochondrial Probes

The selection of a fluorescent probe is often dictated by its photophysical properties, with the quantum yield being a central parameter for assessing fluorescence brightness. The following table summarizes the available quantum yield data and other relevant properties for this compound and its alternatives.

ProbeTarget/MechanismEx/Em (nm)Quantum Yield (Φf)ΔΨm Dependent?Fixable?
This compound (reacted) Peroxynitrite (ONOO⁻)~570 / ~630Not ReportedNoNot Reported
Rhodamine 123Accumulates in polarized mitochondria~505 / ~5290.86 - 0.98[1]YesNo
MitoTracker™ Red CMXRosAccumulates and covalently binds in polarized mitochondria~579 / ~5990.91[2]YesYes
MitoTracker™ Green FMCovalently binds to mitochondrial proteins~490 / ~516Not ReportedNo[3]Yes
TMRMAccumulates in polarized mitochondria~548 / ~574Not ReportedYesNo
TMREAccumulates in polarized mitochondria~549 / ~574Not ReportedYesNo
JC-1 (Monomer)Exists as a monomer at low ΔΨm~514 / ~529Not ReportedYesNo
JC-1 (J-aggregate)Forms aggregates at high ΔΨm~585 / ~590Not ReportedYesNo
MitoView™ 633Accumulates in polarized mitochondria~622 / ~648Not ReportedYesNo[4]
MitoSOX™ Red (oxidized)Oxidized by superoxide (B77818) (O₂•⁻)~510 / ~580Not ReportedNoNo

Note: The quantum yield for many probes, particularly those that are environmentally sensitive or act as ratiometric indicators, is often not reported in standard product literature. The effective brightness in a cellular context can be influenced by factors such as concentration, quenching, and the specific mitochondrial environment.

Experimental Protocols

Accurate determination of fluorescence quantum yield is essential for characterizing and comparing fluorescent probes. The most common method is the comparative method, which measures the fluorescence of the sample relative to a well-characterized standard.

Protocol for Relative Fluorescence Quantum Yield Determination

This protocol outlines the comparative method for determining the fluorescence quantum yield of a sample (e.g., the reaction product of this compound with peroxynitrite) using a reference standard with a known quantum yield (e.g., Rhodamine 101).

I. Materials and Equipment

  • Spectrofluorometer

  • UV-Vis Spectrophotometer

  • 1 cm path length quartz cuvettes

  • Spectroscopic grade solvents (e.g., ethanol, phosphate-buffered saline)

  • Fluorescent probe of interest (test sample)

  • Fluorescence standard with known quantum yield (e.g., Rhodamine 101 in ethanol, Φf = 1.00)

  • Volumetric flasks and pipettes

II. Procedure

  • Selection of Standard: Choose a fluorescence standard that absorbs and emits in a similar spectral region to the test sample. Ensure the quantum yield of the standard in the chosen solvent is well-documented.

  • Preparation of Solutions:

    • Prepare a series of five dilutions for both the test sample and the standard in the same solvent.

    • The concentrations should be adjusted to yield absorbance values between 0.02 and 0.1 at the excitation wavelength to minimize inner filter effects.

  • Absorbance Measurement:

    • Using the UV-Vis spectrophotometer, record the absorbance spectrum for each dilution of the sample and the standard.

    • Determine the absorbance at the chosen excitation wavelength for each solution.

  • Fluorescence Measurement:

    • Set the excitation wavelength on the spectrofluorometer. Use the same excitation wavelength for both the sample and the standard.

    • Record the fluorescence emission spectrum for each dilution. Ensure the entire emission band is captured.

    • Use identical instrument settings (e.g., slit widths) for all measurements.

    • Measure the fluorescence of a solvent blank and subtract it from each spectrum.

  • Data Analysis:

    • Correct the recorded emission spectra for the instrument's spectral response.

    • Calculate the integrated fluorescence intensity (the area under the emission curve) for each corrected spectrum.

    • Plot the integrated fluorescence intensity versus absorbance for both the test sample and the standard.

    • Perform a linear regression for both datasets. The slope of each line is the gradient (Grad).

  • Quantum Yield Calculation:

    • Use the following equation to calculate the quantum yield of the test sample (Φx): Φx = Φst * (Gradx / Gradst) * (ηx² / ηst²) Where:

      • Φst is the quantum yield of the standard.

      • Gradx and Gradst are the gradients of the plots for the test sample and standard, respectively.

      • ηx and ηst are the refractive indices of the solvents used for the sample and standard (if different).

Visualizing Experimental Workflows and Pathways

This compound Activation Pathway

The following diagram illustrates the mechanism of this compound activation in the presence of peroxynitrite within a mitochondrion.

MitoPN_Pathway cluster_mito Mitochondrial Matrix cluster_sources Sources of ONOO⁻ MitoPN This compound (Non-Fluorescent) MitoPN_Product This compound Product (Fluorescent) MitoPN->MitoPN_Product Reaction ONOO Peroxynitrite (ONOO⁻) ONOO->MitoPN NO Nitric Oxide (•NO) NO->ONOO Diffusion-controlled reaction O2 Superoxide (O₂•⁻) O2->ONOO Diffusion-controlled reaction QY_Workflow start Start prep Prepare Dilutions (Sample & Standard) start->prep abs Measure Absorbance (UV-Vis) prep->abs fluo Measure Fluorescence (Spectrofluorometer) prep->fluo plot Plot Intensity vs. Absorbance abs->plot integrate Integrate Emission Spectra fluo->integrate integrate->plot calculate Calculate Quantum Yield (Φf) plot->calculate end End calculate->end

References

Comparative Guide to Mitochondrial Peroxynitrite Probe Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of mitochondria-targeted probes designed for the detection of peroxynitrite (ONOO⁻), with a specific focus on their selectivity in the presence of superoxide (B77818) (O₂•⁻) and nitric oxide (NO•). The information herein is supported by experimental data from peer-reviewed literature to aid in the selection of the most appropriate tools for research and development. While the specific term "Mito-PN" did not yield a direct match, this guide focuses on a well-characterized class of mitochondria-targeted boronate-based probes, which are functionally analogous and widely used for this purpose.

Overview of Mitochondrial Peroxynitrite Detection

Peroxynitrite is a potent and short-lived oxidant formed from the diffusion-limited reaction between nitric oxide (NO•) and superoxide (O₂•⁻).[1][2] In biological systems, mitochondria are a primary site of peroxynitrite formation due to the production of superoxide by the electron transport chain and the presence of nitric oxide synthase.[2][3] Accurate detection of mitochondrial peroxynitrite is crucial for understanding its role in various pathologies, including neurodegenerative diseases and ischemia-reperfusion injury.[2]

The ideal mitochondrial probe for peroxynitrite should exhibit high selectivity, sensitivity, and be specifically localized to the mitochondria. A critical challenge is to differentiate the peroxynitrite signal from that of its precursors, superoxide and nitric oxide, as well as other reactive oxygen species (ROS) and reactive nitrogen species (RNS).

Comparison of Probe Performance

This section compares the performance of a representative mitochondria-targeted boronate-based probe, ortho-Mito-phenylboronic acid (o-MitoPhB(OH)₂), with other classes of fluorescent probes for peroxynitrite. Boronate-based probes are a prominent choice for peroxynitrite detection due to their direct reaction mechanism, in contrast to older dyes like dihydrorhodamine which react with decomposition products of peroxynitrite.

Table 1: Quantitative Comparison of Peroxynitrite Probe Selectivity

Probe (Class)Target AnalyteResponse to Peroxynitrite (ONOO⁻)Interference from Superoxide (O₂•⁻)Interference from Nitric Oxide (NO•)Other Notable Features
o-MitoPhB(OH)₂ (Boronate)ONOO⁻, H₂O₂Rapid oxidation. Forms specific minor products (cyclo-o-MitoPh, o-MitoPhNO₂) only with ONOO⁻, allowing for specific detection via HPLC-MS/MS.Minimal. The primary reaction is with ONOO⁻ and H₂O₂.Minimal. Does not directly react with NO•.Enables differentiation between peroxynitrite-dependent and independent oxidation.
DH-1 (Rhodamine)ONOO⁻High fluorescence increase upon reaction.No significant fluorescence interference reported.No significant fluorescence interference reported.Specifically targets mitochondria and has been used for imaging in living cells.
MXMP (Deep Red Ratiometric)ONOO⁻Large ratiometric fluorescence shift (up to 130 nm).High selectivity against other ROS/RNS is claimed.High selectivity against other ROS/RNS is claimed.Deep red emission minimizes cellular autofluorescence. Detection limit of 84 nM.
LW-OTf (Dual-Signal)O₂•⁻ and ONOO⁻Sequential reaction produces a distinct fluorescence signal.Designed to react with superoxide first, then peroxynitrite.Not specified, but the mechanism is based on oxidation.Allows for differential and simultaneous detection of both superoxide and peroxynitrite.

Experimental Protocols

Below are detailed methodologies for key experiments cited in the evaluation of peroxynitrite probe selectivity.

In Vitro Selectivity Assay using Fluorescence Spectroscopy

This protocol is a generalized procedure for assessing the selectivity of a fluorescent probe against various ROS and RNS.

Objective: To determine the change in fluorescence intensity of a probe in the presence of peroxynitrite versus other reactive species, including superoxide and nitric oxide.

Materials:

  • Mitochondria-targeted fluorescent probe (e.g., DH-1)

  • Peroxynitrite (ONOO⁻) solution

  • Superoxide generating system (e.g., xanthine/xanthine oxidase)

  • Nitric oxide donor (e.g., PAPA-NONOate)

  • Other ROS/RNS (e.g., H₂O₂, HOCl, •OH)

  • Phosphate (B84403) buffer (100 mM, pH 7.4)

  • Chelating agent (e.g., DTPA)

  • Fluorometer

Procedure:

  • Prepare a stock solution of the fluorescent probe in a suitable solvent (e.g., DMSO).

  • Dilute the probe stock solution in phosphate buffer to the final working concentration (e.g., 10 µM).

  • In separate cuvettes, add the probe solution.

  • To the respective cuvettes, add a high concentration of the interfering species (e.g., 100 µM of H₂O₂, or a system generating a constant flux of O₂•⁻ or NO•).

  • For the positive control, add peroxynitrite to a final concentration that elicits a strong response (e.g., 60 µM).

  • Incubate the solutions for a specified period at a controlled temperature (e.g., 37°C).

  • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the probe.

  • Compare the fluorescence intensity of the probe with peroxynitrite to its intensity with other ROS/RNS. A highly selective probe will show a significant fluorescence change only in the presence of peroxynitrite.

Cellular Imaging of Mitochondrial Peroxynitrite

This protocol describes the use of a mitochondria-targeted probe to visualize peroxynitrite in living cells.

Objective: To confirm mitochondrial localization and detect changes in peroxynitrite levels within the mitochondria of living cells.

Materials:

  • Mitochondria-targeted fluorescent probe (e.g., o-MitoPhB(OH)₂)

  • Cell line (e.g., HeLa cells)

  • Cell culture medium

  • Peroxynitrite inducer (e.g., SIN-1)

  • Mitochondrial co-localization dye (e.g., MitoTracker Red)

  • Confocal microscope

  • DPBS (Dulbecco's Phosphate-Buffered Saline)

Procedure:

  • Culture cells on glass-bottom dishes suitable for microscopy.

  • Treat the cells with the peroxynitrite inducer for a specified time to stimulate endogenous peroxynitrite production.

  • Incubate the cells with the mitochondria-targeted probe (e.g., 50 µM o-MitoPhB(OH)₂) for 1 hour.

  • For co-localization studies, incubate the cells with a mitochondrial marker like MitoTracker Red according to the manufacturer's instructions.

  • Wash the cells twice with ice-cold DPBS to remove excess probe.

  • Image the cells using a confocal microscope with the appropriate laser lines and emission filters for the probe and the co-localization dye.

  • Analyze the images to confirm that the probe's fluorescence signal co-localizes with the mitochondrial marker and that the fluorescence intensity increases in cells stimulated to produce peroxynitrite.

Visualizations: Pathways and Workflows

The following diagrams illustrate the chemical reactions and experimental logic described in this guide.

G cluster_reactants Reactants in Mitochondria cluster_probe Probe Interaction cluster_products Detection Products O2 Superoxide (O₂•⁻) ONOO Peroxynitrite (ONOO⁻) O2->ONOO reacts with NO Nitric Oxide (NO•) NO->ONOO reacts with MitoProbe o-MitoPhB(OH)₂ SpecificProducts Specific Nitrated/ Cyclic Products MitoProbe->SpecificProducts PhenolicProduct Phenolic Product (o-MitoPhOH) MitoProbe->PhenolicProduct H2O2 H₂O₂ ONOO->SpecificProducts specific reaction ONOO->PhenolicProduct non-specific oxidation H2O2->PhenolicProduct non-specific oxidation G cluster_conditions Test Conditions start Start: Prepare Probe Solution in Buffer (pH 7.4) add_analytes Aliquot probe into separate test conditions start->add_analytes ONOO Add ONOO⁻ (Positive Control) add_analytes->ONOO O2 Add O₂•⁻ Source add_analytes->O2 NO Add NO• Source add_analytes->NO OtherROS Add Other ROS/RNS add_analytes->OtherROS measure Incubate and Measure Fluorescence ONOO->measure O2->measure NO->measure OtherROS->measure compare Compare Fluorescence: ONOO⁻ vs. Others measure->compare end Conclusion: Determine Selectivity compare->end

References

Safety Operating Guide

Proper Disposal of Mito-PN: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring laboratory safety and environmental responsibility necessitates the proper disposal of all chemical reagents, including the fluorescent dye Mito-PN. This guide provides essential information and step-by-step procedures for the safe handling and disposal of this compound, in alignment with established safety protocols.

Essential Safety and Handling Precautions

Before handling this compound, it is crucial to be familiar with its potential hazards and the necessary safety measures. The following information is summarized from the product's Safety Data Sheet (SDS).

Personal Protective Equipment (PPE)

When working with this compound, the use of appropriate personal protective equipment is mandatory to prevent accidental exposure.

PPE CategorySpecification
Eye Protection Safety goggles with side-shields.
Hand Protection Protective gloves (e.g., nitrile).
Skin and Body Protection Impervious clothing, such as a lab coat.
Respiratory Protection A suitable respirator should be used if dust or aerosols are generated.

Data sourced from MedChemExpress Safety Data Sheet.[1]

Always work in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[2][3] An accessible safety shower and eye wash station should be readily available.[1][2]

Step-by-Step Disposal Procedure

The disposal of this compound and any contaminated materials must be conducted in accordance with local, state, and federal regulations. The following procedure provides a general framework for safe disposal.

1. Waste Segregation:

  • All materials that have come into contact with this compound, including unused solutions, contaminated labware (e.g., pipette tips, tubes), and personal protective equipment, must be segregated as chemical waste.

  • Do not mix this compound waste with other waste streams unless compatibility has been confirmed.

2. Waste Collection:

  • Collect all this compound waste in a designated, leak-proof, and clearly labeled hazardous waste container.

  • The container should be kept tightly closed when not in use and stored in a well-ventilated and secure area.

3. Spill Management:

  • In the event of a spill, prevent further leakage or spillage.

  • For liquid spills, absorb the material with an inert, non-combustible absorbent material such as diatomite or universal binders.

  • For solid spills, carefully collect the material, avoiding dust formation.

  • Decontaminate the spill area and any affected equipment by scrubbing with a suitable solvent like alcohol.

  • Collect all cleanup materials in the designated hazardous waste container.

4. Final Disposal:

  • Dispose of the hazardous waste container through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal contractor.

  • It is imperative to follow all local regulations for chemical waste disposal.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Mito_PN_Disposal_Workflow cluster_preparation Preparation & Handling cluster_waste_generation Waste Generation cluster_disposal_process Disposal Process cluster_spill_response Spill Response A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Handle in a Well-Ventilated Area (Fume Hood) A->B C Unused this compound Solution B->C D Contaminated Labware (Pipette tips, tubes, etc.) B->D E Contaminated PPE B->E F Segregate as Chemical Waste C->F D->F E->F G Collect in a Labeled, Leak-Proof Hazardous Waste Container F->G H Store Container in a Secure, Well-Ventilated Area G->H I Arrange for Pickup by EHS or Licensed Waste Disposal Service H->I J Absorb Spill with Inert Material K Decontaminate Spill Area J->K L Collect Cleanup Materials in Hazardous Waste Container K->L L->G

Caption: Workflow for the safe disposal of this compound.

Experimental Protocol Considerations

While specific experimental protocols involving this compound will vary, the principles of safe handling and disposal remain constant. Any protocol should include a dedicated section on waste management that aligns with the procedures outlined above. For instance, after a fluorescence microscopy experiment using this compound, all solutions containing the dye and any disposable materials used for sample preparation and imaging should be treated as chemical waste and disposed of accordingly.

By adhering to these procedures, researchers and laboratory professionals can ensure a safe working environment and minimize the environmental impact of their work. Always consult your institution's specific safety guidelines and the most recent Safety Data Sheet for the product.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.